kooliner
Description
Properties
CAS No. |
102036-91-9 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Synonyms |
kooliner |
Origin of Product |
United States |
Chemical Composition and Precursor Analysis of “kooliner” Analogues
Monomeric and Oligomeric Constituents: Chemical Identity and Stoichiometric Ratios
The fundamental building blocks of Kooliner and similar acrylic-based soft denture liners are methacrylate (B99206) monomers and pre-polymerized methacrylate particles. The precise stoichiometric ratios of these components, along with other additives, are crucial for achieving the desired physical and mechanical characteristics of the final product.
Elucidation of Specific Methacrylate Ester Monomers and Their Derivatives
This compound's liquid component is known to contain isobutyl methacrylate as a primary monomer spemd.ptscielo.br. Other acrylic-based denture lining materials may contain high-molecular-weight monomers such as ethyl methacrylate, n-propyl methacrylate, or n-butyl methacrylate mdpi.comjournal-imab-bg.org. The powder component typically consists of pre-polymerized poly(ethyl methacrylate) (PEMA) particles spemd.ptjournal-imab-bg.org. This combination of monomer and pre-polymerized polymer allows for a dough-like consistency upon mixing, which then hardens through polymerization.
While this compound is described as a non-crosslinking material spemd.pt, other acrylic reline resins may incorporate dimethacrylate monomers, such as 1,6-hexanediol (B165255) dimethacrylate spemd.pt or ethylene (B1197577) glycol dimethacrylate, to introduce cross-linking into the polymer network mdpi.comfishersci.canih.gov. The presence or absence of cross-linking agents significantly influences the material's mechanical properties and long-term stability.
Here is a table summarizing some common methacrylate monomers found in acrylic-based soft denture liners:
| Monomer | Chemical Formula | PubChem CID |
| Isobutyl methacrylate | C8H14O2 | |
| Ethyl methacrylate | C6H10O2 | 7343 fishersci.cauni.lunih.govnih.gov |
| n-Butyl methacrylate | C8H14O2 | 7354 fishersci.senih.gov |
| Methyl methacrylate | C5H8O2 | 6658 wikipedia.orgfishersci.cauni.lunih.gov |
| Ethylene glycol dimethacrylate | C10H14O4 | 7355 fishersci.canih.govfishersci.ca |
| 1,6-Hexanediol dimethacrylate | C12H18O4 |
Characterization of Co-Polymerization Initiator Systems and Their Chemical Activation Mechanisms
Acrylic-based soft denture liners like this compound typically utilize auto-polymerizing (self-curing) systems, which rely on a chemical initiator system to trigger the polymerization reaction upon mixing the powder and liquid components. A common initiator system in such materials is the benzoyl peroxide-tertiary amine system. The powder component usually contains benzoyl peroxide (BPO) as the initiator journal-imab-bg.orgresearchgate.net, while the liquid component contains a tertiary amine accelerator, such as N,N-dimethyl-p-toluidine fishersci.sefishersci.casuvidhinathlab.comthegoodscentscompany.comnih.gov.
The chemical activation mechanism involves the decomposition of benzoyl peroxide by the tertiary amine at room temperature, generating free radicals. These free radicals then initiate the chain-growth polymerization of the methacrylate monomers present in the liquid phase, and also react with the double bonds on the surface of the pre-polymerized methacrylate particles, leading to the formation of a cross-linked or linear polymer network, depending on the presence of cross-linking agents.
Here is a table summarizing common initiators and accelerators:
| Component | Chemical Identity | Role | PubChem CID |
| Initiator | Benzoyl peroxide | Initiates polymerization via free radical generation | 7187 mims.comfishersci.cafishersci.comnih.gov |
| Accelerator | N,N-dimethyl-p-toluidine | Decomposes initiator to produce free radicals | 7471 fishersci.sefishersci.casuvidhinathlab.comthegoodscentscompany.comnih.gov |
Identification and Structural Analysis of Plasticizing Agents and Their Interaction with Polymeric Chains
Plasticizing agents are incorporated into soft denture liners to reduce the glass transition temperature (Tg) of the polymer, thereby imparting flexibility and softness to the material mdpi.com. These agents are typically high-boiling-point organic esters that diffuse into the polymer matrix, increasing the free volume between polymer chains and allowing them to move more freely.
Common plasticizers found in acrylic-based soft liners include aromatic esters such as dibutyl phthalate (B1215562) (DBP) mdpi.comwikipedia.orgthegoodscentscompany.comumweltprobenbank.deherts.ac.ukuni.lu and bis(2-ethylhexyl) phthalate (DEHP) wikipedia.orgebsco.comumweltprobenbank.defishersci.ca. These plasticizers are not chemically bound to the polymer chains and can leach out over time, leading to hardening and a decrease in the material's flexibility. The interaction of these plasticizers with the polymeric chains is primarily physical, involving van der Waals forces.
Here is a table of common plasticizing agents:
| Plasticizer | Chemical Formula | Interaction with Polymer | PubChem CID |
| Dibutyl phthalate | C16H22O4 | Physical (Van der Waals) | 3026 wikipedia.orgthegoodscentscompany.comumweltprobenbank.deherts.ac.ukuni.lu |
| Bis(2-ethylhexyl) phthalate | C24H38O4 | Physical (Van der Waals) | 8343 wikipedia.orgebsco.comumweltprobenbank.defishersci.ca |
Investigation of Cross-linking Agents and Their Role in Network Formation
While this compound is noted as a non-crosslinking material spemd.pt, other acrylic soft liners may contain cross-linking agents to enhance their mechanical properties and reduce leaching of components. Cross-linking agents are typically difunctional monomers, such as ethylene glycol dimethacrylate (EGDMA) mdpi.comfishersci.canih.govfishersci.ca or 1,6-hexanediol dimethacrylate spemd.pt, which have two methacrylate groups capable of participating in the polymerization reaction.
These difunctional monomers form covalent bonds between different polymer chains, creating a three-dimensional network structure. This network restricts the movement of polymer chains and reduces the diffusion of plasticizers and residual monomers, leading to improved strength, solvent resistance, and reduced hardening over time.
Here is a table of common cross-linking agents:
| Cross-linking Agent | Chemical Formula | Role in Network Formation | PubChem CID |
| Ethylene glycol dimethacrylate | C10H14O4 | Forms covalent links between polymer chains | 7355 fishersci.canih.govfishersci.ca |
| 1,6-Hexanediol dimethacrylate | C12H18O4 | Forms covalent links between polymer chains |
Analysis of Stabilizers, Pigments, and Other Minor Chemical Additives
In addition to the primary monomers, initiators, and plasticizers, soft denture liners contain minor additives such as stabilizers and pigments. Stabilizers, like hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), are often added to the monomer liquid to prevent premature polymerization during storage fishersci.cafishersci.cafishersci.ca. These inhibitors typically act as free-radical scavengers.
Pigments are included to provide the desired color to the reline material, matching the shade of the denture base or oral tissues. Other minor additives may be present to influence properties such as flow characteristics or antimicrobial activity, although specific details for this compound beyond the primary components are less commonly reported in general literature.
Polymerization Kinetics and Reaction Mechanisms
The polymerization of acrylic-based soft denture liners like this compound proceeds via a free-radical addition polymerization mechanism, initiated by the decomposition of benzoyl peroxide. The reaction is typically auto-polymerizing, meaning it occurs at room temperature upon mixing the powder and liquid components.
The kinetics of the polymerization are influenced by several factors, including the type and concentration of monomers and initiators, the presence and concentration of inhibitors, the powder-to-liquid ratio, and the ambient temperature. The polymerization process involves initiation, propagation, and termination steps.
Initiation begins with the generation of free radicals from the initiator system. These radicals then add to the vinyl double bonds of the methacrylate monomers, starting the polymer chains. During the propagation phase, monomer molecules rapidly add to the growing polymer chains. Termination occurs when two growing polymer chains combine or disproportionate, or when a growing chain reacts with a free radical scavenger (like a stabilizer).
The conversion of monomers to polymer is often incomplete, resulting in a certain level of residual monomer in the final material scielo.br. The degree of conversion affects the material's mechanical properties and the potential for leaching of unreacted monomers scielo.br. Studies have shown that the residual monomer content of this compound can be higher compared to some other reline resins, even with similar degrees of conversion, suggesting differences in the polymer network structure or composition scielo.br. Post-polymerization treatments, such as immersion in hot water, can potentially reduce the level of residual monomer scielo.br.
The polymerization of isobutyl methacrylate, the primary monomer in this compound liquid, leads to the formation of poly(isobutyl methacrylate). When mixed with poly(ethyl methacrylate) powder, the resulting material is a plasticized copolymer or a blend, with the plasticizer providing the necessary softness. The absence of specific cross-linking agents in this compound, as indicated by some sources spemd.pt, suggests that the primary network formation relies on the entanglement of linear or lightly branched polymer chains and possibly some chain transfer reactions.
Here is a simplified representation of the free-radical polymerization of a methacrylate monomer (R represents the ester group):
Initiation: Initiator → 2 R• (Free radicals) R• + CH₂=C(CH₃)COOR' → R-CH₂-•C(CH₃)COOR' (Initiated monomer)
Propagation: R-(CH₂-C(CH₃)COOR')n-•C(CH₃)COOR' + CH₂=C(CH₃)COOR' → R-(CH₂-C(CH₃)COOR')n+1-•C(CH₃)COOR'
Termination: Two growing chains combine or disproportionate.
The polymerization kinetics can be studied using techniques such as differential scanning calorimetry (DSC) to monitor the heat evolved during the exothermic polymerization reaction, or spectroscopic methods like FTIR or Raman spectroscopy to follow the disappearance of monomer double bonds. These studies provide insights into the rate of polymerization, the peak polymerization temperature, and the final degree of conversion.
Detailed Mechanisms of Free Radical Polymerization in Multi-Component Systems
The polymerization of acrylic soft denture liners analogous to this compound typically involves the free radical addition polymerization of methacrylate monomers. These systems are multi-component, commonly consisting of a powder phase, primarily composed of pre-polymerized poly(ethyl methacrylate) (PEMA), and a liquid phase containing monomer(s), an activator, and a plasticizer bioline.org.bruthsc.eduspemd.pt. A common monomer in the liquid is isobutyl methacrylate (i-BMA) bioline.org.brspemd.ptgc.dental. The polymerization is initiated by a redox system, typically involving a peroxide initiator (such as benzoyl peroxide) present in the powder and a tertiary amine activator in the liquid uoanbar.edu.iqslideshare.net.
The mechanism proceeds through distinct steps:
Initiation: The tertiary amine activator reacts with the peroxide initiator at or near room temperature, generating free radicals uoanbar.edu.iqslideshare.net. These primary radicals then react with the monomer molecules, creating monomer radicals, which are the propagating species acs.orgwikipedia.org.
Propagation: Monomer radicals add sequentially to other monomer molecules, causing rapid chain growth acs.orgwikipedia.org. In a multi-component system containing different monomers (e.g., i-BMA and potentially residual EMA from the PEMA powder or added cross-linkers), copolymerization occurs, where the growing polymer chain incorporates different monomer units uobaghdad.edu.iqcapes.gov.br. The rate of propagation depends on the reactivity of the radical chain end and the specific monomer it is reacting with ethz.ch.
Termination: Growing polymer chains are terminated by the mutual deactivation of two radicals. This can occur through combination (two radicals coupling) or disproportionation (transfer of a hydrogen atom from one radical to another, forming two dead polymer chains) acs.org. The presence of other components like plasticizers can influence the mobility of the radicals and thus affect the termination rate, particularly during the later stages of polymerization researchgate.net.
The complexity of multi-component systems arises from the different reactivities of the monomers and the influence of non-polymerizable components (like plasticizers and inhibitors) on the reaction environment and radical mobility researchgate.netrsc.org.
Influence of Initiator Concentration, Temperature, and Solvent Environment on Polymerization Rate and Conversion in vitro
The kinetics of free radical polymerization in these systems are significantly influenced by several factors, including the concentrations of the initiator and activator, the reaction temperature, and the nature of the solvent environment provided by the plasticizer and monomer mixture.
Initiator Concentration: The rate of polymerization is directly related to the rate of radical generation, which in turn depends on the concentration of the initiator and activator kpi.uamdpi.com. Higher initiator concentrations generally lead to a faster rate of initiation and thus a higher polymerization rate, but can also result in shorter polymer chains due to increased termination events google.com.
Temperature: Temperature has a profound effect on polymerization kinetics. The rate of radical decomposition from the initiator system is temperature-dependent, increasing with higher temperatures pocketdentistry.comresearchgate.net. The propagation rate also increases with temperature. However, in chemically activated systems, excessive temperature rise due to the exothermic nature of the reaction can lead to uncontrolled polymerization, potentially causing monomer boiling and porosity, which negatively impacts the final conversion and material properties uoanbar.edu.iqpocketdentistry.com. In vitro studies allow for controlled temperature environments to isolate this effect kpi.uaresearchgate.net.
Characterization of Polymerization Exotherm Profiles and Their Chemical Significance
The free radical polymerization of methacrylates is an inherently exothermic process, releasing heat as monomer double bonds are converted into single bonds in the polymer backbone uobaghdad.edu.iqpocketdentistry.com. The heat evolved during polymerization can lead to a significant temperature rise within the material, particularly in bulk or in thicker sections, as the polymerizing mass and surrounding materials (like dental stone) are relatively poor thermal conductors pocketdentistry.com.
The polymerization exotherm can be characterized in vitro using techniques such as differential scanning calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature or time. This allows for the determination of the onset temperature of polymerization, the peak exothermic temperature, and the total heat of polymerization researchgate.net.
The chemical significance of the polymerization exotherm is considerable:
Reaction Rate: The heat generated increases the local temperature, which in turn accelerates the reaction rate, potentially leading to a positive feedback loop pocketdentistry.com.
Monomer Boiling and Porosity: If the temperature in the polymerizing mass exceeds the boiling point of the monomer(s), vaporization can occur, resulting in the formation of pores within the final polymer structure uoanbar.edu.iqpocketdentistry.com. Porosity compromises the mechanical properties and can increase water sorption and leaching uoanbar.edu.iq.
Residual Monomer: Rapid polymerization driven by a strong exotherm, especially in highly viscous systems, can lead to early vitrification, trapping unreacted monomers and resulting in higher residual monomer content pocketdentistry.com.
Kinetic Modeling of Monomer-to-Polymer Conversion Efficiencies and Residual Monomer Formation
Kinetic modeling plays a crucial role in understanding and predicting the polymerization behavior of multi-component acrylic systems. Models are developed to describe the rate of monomer consumption and the formation of polymer chains over time, taking into account the elementary reactions of initiation, propagation, termination, and potentially chain transfer and diffusion-controlled effects researchgate.netmdpi.com.
Monomer-to-polymer conversion efficiency refers to the percentage of the initial monomer that has been incorporated into the polymer network after the reaction is considered complete. In practice, 100% conversion is rarely achieved in free radical polymerization of methacrylates, particularly in highly viscous or cross-linking systems researchgate.netnih.gov. The presence of residual monomers is a common characteristic of these materials researchgate.netmdpi.com.
Factors influencing conversion efficiency and residual monomer formation include:
Monomer Structure and Reactivity: The specific type and combination of monomers affect their reactivity ratios in copolymerization and their propensity for side reactions capes.gov.br.
Temperature Profile: As discussed, temperature affects reaction rates and can lead to early termination or vitrification pocketdentistry.comresearchgate.net.
Presence of Inhibitors and Retarders: These substances, sometimes added to the liquid to control working time, can reduce the rate of polymerization and affect conversion pocketdentistry.com.
Diffusion Limitations (Gel Effect and Vitrification): As monomer is converted to polymer, the viscosity of the system increases. This hinders the mobility of polymer radicals, reducing the termination rate (gel effect) and increasing the propagation rate. At very high conversions, the mobility of monomers can also become restricted, limiting further propagation (vitrification) and trapping unreacted monomer pocketdentistry.com.
Residual monomer content can be quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) mdpi.comresearcher.life. Higher residual monomer levels are generally associated with poorer mechanical properties, increased water sorption, and greater leaching researchgate.netnih.gov.
Post-Polymerization Chemical Evolution
Following the initial polymerization reaction, acrylic soft denture liners undergo further chemical evolution driven by the mobility of unreacted species and non-polymerized components within the polymer matrix. This post-polymerization behavior significantly influences the material's long-term properties and performance.
Chemical Diffusion and Leaching Pathways of Unreacted Monomers and Oligomers in controlled laboratory environments
Even after the polymerization appears complete, a certain percentage of monomers remain unreacted, along with potentially some low molecular weight oligomers researchgate.netmdpi.com. These mobile species are not chemically bound to the polymer network and can undergo diffusion within the polymer matrix researcher.lifebiomatj.com.
In controlled laboratory environments, the diffusion and leaching of these unreacted components are typically studied by immersing specimens of the polymerized material in various solvents, such as water, artificial saliva, or ethanol-water solutions, which simulate the oral environment researcher.lifebiomatj.comthejcdp.commdpi.com. The leached substances are then quantified over time using sensitive analytical techniques like HPLC or GC-MS mdpi.comresearcher.life.
The pathways and rate of diffusion and leaching are influenced by several factors:
Concentration Gradient: The primary driving force for diffusion is the concentration difference between the inside of the polymer and the surrounding medium biomatj.com.
Size and Polarity of the Diffusant: Smaller, more mobile molecules like monomers generally diffuse faster than larger oligomers biomatj.com. The polarity of the diffusant relative to the polymer matrix and the surrounding medium also plays a role nih.gov.
Polymer Network Structure: The degree of cross-linking (if present) and the free volume within the polymer matrix affect the pathways and rate of diffusion biomatj.com. More porous structures can facilitate leaching elsevier.es.
Swelling of the Polymer: Absorption of the surrounding medium (e.g., water) can cause the polymer matrix to swell, increasing the free volume and facilitating the diffusion and leaching of embedded molecules thejcdp.commdpi.com.
Properties of the Surrounding Medium: The solvent power and composition of the immersion medium influence the rate at which components are extracted from the polymer researcher.lifebiomatj.comthejcdp.com. Organic solvents or ethanol-containing solutions typically lead to higher leaching rates than pure water biomatj.comthejcdp.com.
Leaching is often most significant in the initial period after polymerization, with the rate decreasing over time as the concentration of leachable substances within the polymer decreases biomatj.com.
Dynamics of Plasticizer Migration and Solvation within the Polymer Matrix
Plasticizers are incorporated into acrylic soft denture liners to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and softness uthsc.edumdpi.com. Unlike the monomers that polymerize, plasticizers are typically non-reactive (unless specifically designed as polymerizable plasticizers) and are physically dispersed within the polymer matrix mdpi.com.
The softness and resilience of the liner are directly related to the presence and effectiveness of the plasticizer. However, because plasticizers are not chemically bound to the polymer chains, they are susceptible to migration and eventual leaching out of the material over time uthsc.edubiomatj.comthejcdp.commdpi.commdpi.comresearchgate.netaip.org.
The dynamics of plasticizer migration and solvation involve:
Solvation of Polymer Chains: Plasticizer molecules solvate the polymer chains, increasing the distance between them and allowing for greater segmental mobility. This internal plasticization effect is responsible for the material's softness and flexibility uthsc.edumdpi.com.
Migration within the Matrix: Plasticizer molecules are mobile within the polymer network, moving from areas of higher concentration to lower concentration biomatj.com. This migration can be influenced by temperature and the presence of other small molecules like absorbed water nih.govthejcdp.com.
Leaching into the Environment: Over time, plasticizers at the surface of the material can be extracted by the surrounding oral fluids (saliva, food liquids) mdpi.combiomatj.comthejcdp.commdpi.com. This leaching is a primary reason for the gradual hardening and loss of resilience observed in plasticized acrylic soft liners biomatj.comthejcdp.commdpi.com.
Factors affecting plasticizer migration and leaching include:
Plasticizer Type and Molecular Size: The chemical structure, polarity, and molecular size of the plasticizer influence its compatibility with the polymer matrix and its diffusion rate uthsc.edunih.gov. Larger, less mobile plasticizers may leach out more slowly mdpi.com.
Plasticizer Concentration: Higher initial plasticizer concentrations generally lead to softer materials but also provide a larger reservoir for leaching researchgate.net.
Polymer Network Density: A more tightly cross-linked polymer network can restrict the mobility of plasticizer molecules biomatj.com.
Interaction with Surrounding Medium: Solvents in the oral environment can extract plasticizers, accelerating their depletion from the material researcher.lifebiomatj.comthejcdp.com. Water sorption can also influence plasticizer behavior, with water potentially acting as a secondary plasticizer and affecting the distribution of the primary plasticizer nih.govthejcdp.commdpi.com.
The loss of plasticizer leads to a decrease in the inter-chain spacing, an increase in the polymer's Tg, and a consequent increase in hardness and stiffness, diminishing the clinical effectiveness of the soft liner over time biomatj.comthejcdp.commdpi.com.
Chemical Stability of the Polymerized Network Over Time Under Defined Ambient Conditions
The chemical stability of a polymerized network like that of this compound over time under ambient conditions is influenced by various factors, including the inherent stability of the polymer, the presence of residual monomers or additives, and environmental factors such as temperature, humidity, and light exposure. tutorchase.com
Polymer stability refers to the ability of the material to maintain its physical and chemical properties over time. tutorchase.com Degradation can occur through various mechanisms, including hydrolysis and oxidation. Hydrolytic degradation involves the breakdown of polymer chains by water molecules, which can be influenced by the material's water absorption characteristics. researchgate.netmdpi.com Oxidative degradation involves reactions with oxygen, often accelerated by light or heat. tutorchase.com
For acrylic-based polymers, the presence of residual monomers can affect stability. While this compound is designed to self-cure at room temperature, the completeness of the polymerization reaction can influence the amount of residual monomer. gc.dentalpocketdentistry.com Unreacted monomers may leach out over time, potentially affecting the material's properties and stability.
Studies on the stability of reline resins often involve subjecting them to aging processes that simulate environmental conditions. These can include thermal cycling (fluctuations in temperature) and chemical aging (exposure to solutions with varying pH). mdpi.comnih.gov
Research indicates that the chemical composition and structure of reline materials influence their stability. Materials based on different methacrylate monomers or those with varying degrees of cross-linking may exhibit different responses to aging. elsevier.esresearchgate.netnih.gov For example, a polymer network that is not highly cross-linked may be more susceptible to penetration by water molecules, which can act as plasticizers and potentially lead to a decrease in mechanical resistance over time through hydrolytic degradation. mdpi.comnih.gov
Factors such as storage conditions before polymerization are also important for maintaining the reactivity and properties of the powder and liquid components, thereby influencing the quality and stability of the final polymerized product. researchgate.net Material Safety Data Sheets (MSDS) for this compound indicate that the liquid is stable at ambient temperature but can undergo spontaneous polymerization if unstabilized, particularly with ambient heat. gc.dental The powder is also reported as stable at ambient temperature. gc.dental This suggests that proper storage in cool, dry conditions is important for preserving the chemical integrity of the precursors. dentalcity.com
Research on the effects of chemical aging, such as exposure to solutions with fluctuating pH, on reline resins including this compound has shown that while some materials may experience changes in properties like flexural strength, this compound's mechanical properties were not significantly affected by chemical aging in artificial saliva with pH fluctuations in one study. mdpi.comnih.gov However, color changes were observed in CHX-loaded this compound specimens after chemical aging. nih.gov
Table 2 presents some findings related to the stability of this compound and other reline resins under aging conditions.
| Material | Aging Condition | Property Evaluated | Findings | Source |
| This compound | Chemical aging (28 days, pH fluctuations in artificial saliva) | Microhardness | No statistically significant difference compared to control. mdpi.comnih.gov | mdpi.comnih.gov |
| This compound | Chemical aging (28 days, pH fluctuations in artificial saliva) | Flexural Strength | No statistically significant difference compared to control. mdpi.comnih.gov | mdpi.comnih.gov |
| This compound | Chemical aging (28 days, pH fluctuations in artificial saliva) | Surface Energy | No statistically significant difference compared to control. mdpi.comnih.gov | mdpi.comnih.gov |
| This compound | Chemical aging (28 days, pH fluctuations in artificial saliva) | Color Change | Color change observed in CHX-loaded specimens. nih.gov | nih.gov |
| This compound | Thermal aging (1000 cycles, 5–55 °C) | Microhardness | No statistically significant difference compared to control (for CHX-loaded). nih.gov | nih.gov |
| This compound | Thermal aging (1000 cycles, 5–55 °C) | Flexural Strength | No statistically significant difference compared to control (for CHX-loaded). nih.gov | nih.gov |
| This compound | Thermal aging (1000 cycles, 5–55 °C) | Surface Energy | No statistically significant difference compared to control (for CHX-loaded). nih.gov | nih.gov |
| This compound | Thermal aging (1000 cycles, 5–55 °C) | Color Change | Color differences observed when CHX was incorporated. nih.gov | nih.gov |
| This compound | Repeated cycles of chemical disinfection (30 days) | Hardness | Statistically significant decrease observed. nih.gov | nih.gov |
| This compound | Repeated cycles of chemical disinfection (30 days) | Roughness | Statistically significant decrease observed. nih.gov | nih.gov |
| Ufi Gel Hard | Chemical aging (28 days, pH fluctuations) | Flexural Strength | No statistically significant difference compared to control (for CHX-loaded). mdpi.comnih.gov | mdpi.comnih.gov |
| Probase Cold | Chemical aging (28 days, pH fluctuations) | Flexural Strength | Decreased flexural strength in CHX-loaded specimens. mdpi.comnih.gov | mdpi.comnih.gov |
| Various Reline Resins | Thermal cycling (2000 cycles, 5 and 55 °C) | Shear bond strength | No significant differences found for this compound among evaluated groups in one study. nih.gov | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of “kooliner” Chemical Structure
Vibrational Spectroscopy for Functional Group and Molecular Structure Elucidation
Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are invaluable for identifying the characteristic functional groups and providing information about the molecular structure and bonding within the "Kooliner" material.
FTIR spectroscopy is a widely used technique for identifying organic functional groups based on their characteristic absorption of infrared radiation. For methacrylate-based polymers like PEMA and monomers like IBMA, FTIR can reveal key vibrational modes associated with specific chemical bonds. Analysis of "this compound" using FTIR would typically show strong absorption bands corresponding to:
C=O stretching: Around 1730-1700 cm⁻¹, characteristic of the ester carbonyl group present in both the methacrylate (B99206) monomer and polymer repeating units.
C=C stretching: Around 1640 cm⁻¹, indicative of the methacrylate double bond in the unreacted IBMA monomer. The decrease or disappearance of this peak after polymerization can be used to estimate the degree of monomer conversion scielo.br.
C-H stretching: Various bands in the 3000-2800 cm⁻¹ region from the alkyl groups (methyl, ethyl, isobutyl) and the polymeric backbone.
C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the ester linkage.
Quantitative analysis using FTIR can involve monitoring the ratio of peak intensities before and after polymerization to determine the extent of the curing reaction, specifically the conversion of C=C double bonds to single bonds in the polymer backbone. Studies on similar dental acrylic resins have utilized FTIR to assess the degree of conversion scielo.br.
Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly useful for studying non-polar bonds and skeletal vibrations of the polymer backbone. For methacrylate polymers, Raman spectroscopy can also be used to monitor the polymerization process by observing the intensity changes of the C=C stretching vibration scielo.br.
A study specifically utilizing FT-Raman spectroscopy on "this compound" and other dental reline materials analyzed the C=C and C=O vibrations to determine the degree of conversion scielo.br. The Raman spectrum of "this compound" shows characteristic peaks related to these functional groups scielo.br. While PEMA is generally considered an amorphous polymer, Raman spectroscopy can, in some cases, provide insights into the local order or presence of any crystalline domains if they existed in modified forms of the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and dynamics of chemical compounds. It is particularly effective in characterizing polymers, allowing for the identification of monomeric units, analysis of polymer chain tacticity, and investigation of molecular weight distribution when coupled with chromatography.
¹H NMR spectroscopy is used to identify and quantify different types of hydrogen atoms within a molecule based on their chemical environment. Analysis of "this compound" components using ¹H NMR would show distinct signals for the protons in the IBMA monomer and the PEMA repeating unit.
For the IBMA monomer, characteristic signals would include those from the vinyl protons (CH₂=), the methyl protons attached to the vinyl carbon (C(CH₃)=), and the protons of the isobutyl group (-OCH₂CH(CH₃)₂).
In the PEMA polymer, the ¹H NMR spectrum would show signals corresponding to the protons in the polymer backbone (-CH₂C(CH₃)-), the α-methyl protons (-C(CH₃)-), and the ethyl ester protons (-OCH₂CH₃) researchgate.netresearchgate.net. The chemical shifts and splitting patterns of these signals provide information about the structure of the repeating unit and the way the monomer units are linked together. ¹H NMR has been used to characterize PEMA and its copolymers, with specific resonances assigned to different proton environments researchgate.netresearchgate.net.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. It is particularly useful for analyzing the polymer backbone and side chains, and can offer insights into the stereochemistry (tacticity) of the polymer chain.
For PEMA, the ¹³C NMR spectrum would show signals for the carbonyl carbon (C=O), the quaternary carbon in the backbone, the backbone methylene (B1212753) carbon (-CH₂-), the α-methyl carbon (-C(CH₃)-), and the carbons of the ethyl ester group (-OCH₂CH₃) researchgate.net. The chemical shifts of these carbons are sensitive to their local electronic environment and the configuration of neighboring monomer units. ¹³C NMR has been applied to characterize the structure of methacrylate polymers and determine their stereochemical content researchgate.netlmaleidykla.lt.
Two-dimensional NMR techniques provide correlations between different nuclei, which are essential for confirming peak assignments and elucidating the structure of complex molecules or polymers.
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments show correlations between protons that are coupled to each other through bonds. This helps in tracing the connectivity of protons within the monomeric unit and along the polymer chain. COSY has been used in the structural study of polymers like PEMA .
Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): These techniques show correlations between protons and the carbons to which they are directly attached. ¹H-¹³C HMQC or HSQC experiments are invaluable for assigning ¹³C signals by correlating them with their directly bonded protons, particularly in overlapping spectral regions . These techniques are crucial for unambiguous structural assignment in polymers.
Advanced 2D NMR techniques, including 3D methods, have also been employed to study the dynamics and local order in polymers like PEMA, providing information beyond simple structural identification acs.org.
Chromatographic Techniques for Compositional Analysis and Molecular Weight Determination
Chromatographic techniques are essential for separating the different components of "this compound," such as residual monomer from the polymer matrix, and for determining the molecular weight distribution of the polymer.
GC and HPLC are widely used to quantify the amount of unreacted monomer present in polymerized dental acrylic resins. Residual monomer, such as IBMA in "this compound," can leach out of the material over time.
GC is often used for volatile monomers like methyl methacrylate (MMA) tandfonline.comcornell.edu. HPLC is also a common method for determining residual monomer content in dental acrylics, including methacrylates nih.gov43.230.198researchgate.net. These techniques typically involve extracting the residual monomer from the polymerized material using a suitable solvent, followed by chromatographic separation and detection (e.g., using UV absorbance or flame ionization detection) tandfonline.comnih.gov43.230.198.
Data from chromatographic analysis can quantify the level of residual IBMA in polymerized "this compound," which is important for understanding the completeness of the polymerization reaction and potential leaching.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate polymers based on their hydrodynamic volume, which is related to their molecular weight. SEC provides information about the molecular weight distribution of the polymer component (PEMA) in "this compound," including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn).
A study investigating dental reline resins, including "this compound," used GPC to analyze the molecular weight of the polymer powder before and after polymerization scielo.br. The results showed that the weight average molecular weight of "this compound" polymerized was slightly higher than that of the powder, indicating some chain extension during polymerization, although the difference was not statistically significant within the systematic error of the method scielo.br. The polydispersity index provides an indication of the breadth of the molecular weight distribution.
Data on the molecular weight distribution of the PEMA in "this compound" powder and after polymerization provides insights into the polymer characteristics and the effect of the curing process.
| Material | State | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn |
| This compound | Powder | 4.0 x 10⁵ - 6.5 x 10⁵ | Not specified in source | 2.1 - 3.6 |
| This compound Polymerized | Polymerized | Slightly higher than powder scielo.br | Not specified in source | Similar to powder scielo.br |
*Range observed across different dental materials including this compound powder scielo.br.
Solid-State NMR for Polymer Network Dynamics and Cross-link Density
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing solid materials, including polymers, in their native state. It provides detailed information about molecular structure, dynamics, and the local environment of atomic nuclei within the solid matrix. For polymer networks, solid-state NMR can be used to investigate chain mobility, domain structures, and, importantly, cross-link density.
While direct studies on this compound using solid-state NMR were not found in the search results, the technique's applicability to dental polymers is well-established. Solid-state NMR can distinguish between crystalline and amorphous phases within a polymer. By analyzing parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times, information about polymer chain dynamics and the presence of rigid or mobile regions can be obtained. Cross-link density, a critical factor influencing the mechanical properties and solvent uptake of polymer networks, can be probed by solid-state NMR through measurements that are sensitive to chain mobility restrictions imposed by cross-links. Although this compound is described as forming a non-crosslinking net upon polymerization of the isobutyl methacrylate monomer, solid-state NMR could still be valuable in confirming this characteristic and studying the molecular dynamics within the linear polymer structure formed. Studies on other dental polymers and hybrid electrolytes demonstrate the utility of solid-state NMR experiments like Cross-Polarization Magic Angle Spinning (CPMAS) for structural characterization.
Mass Spectrometry (MS) for Component Identification and Degradation Product Analysis
Mass Spectrometry (MS) is an essential analytical technique for identifying and quantifying the components of complex mixtures and detecting trace impurities or degradation products. In the context of dental materials like this compound, MS, often coupled with separation techniques, is used to analyze the organic constituents, including residual monomers, initiators, accelerants, and potential byproducts formed during polymerization or aging.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This technique separates components based on their boiling points and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. GC-MS is widely used to identify and quantify residual monomers in dental polymers, which are often volatile. While the primary monomer in this compound is isobutyl methacrylate (IBMA), which is less volatile than methyl methacrylate (MMA), GC-MS can still be applied to detect residual IBMA monomer and other volatile impurities or degradation products that may be present in the cured material. Studies have utilized headspace-GC/MS for the analysis of low-boiling residuals in dental polymers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Constituents and Oligomers
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of non-volatile and less volatile compounds that are not amenable to GC-MS. LC-MS separates components based on their polarity and interaction with a liquid mobile phase and a stationary phase, with subsequent detection by a mass spectrometer. This technique is valuable for analyzing various components in dental resins, including initiators (like dibenzoyl peroxide), accelerants (like N,N-dimethyl-p-toluidine), stabilizers, plasticizers (though this compound is noted as not containing plasticizers in the same way as some other reline materials), and higher molecular weight oligomers that may be present. LC-MS is a recommended method for analyzing monomers eluting from dental resins. It has been used to investigate leachable components from dental composites, including various monomers and degradation products.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. This technique allows for the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern provides highly specific structural information, which is invaluable for confirming the identity of detected compounds and for elucidating the structures of unknown substances, such as degradation products. LC-MS/MS, combining the separation power of liquid chromatography with the structural information from tandem MS, is a powerful tool for the comprehensive analysis of complex mixtures in dental materials. It is used to identify and quantify leachable components from dental composites and can provide more confidence in compound identification compared to database matching alone.
Chromatographic Separation Techniques for Mixture Resolution and Quantification
Chromatographic separation techniques are fundamental for resolving the individual components within the complex mixtures that constitute dental materials. These techniques allow for the isolation and subsequent quantification of monomers, polymers, and additives, which is essential for quality control and understanding material properties.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polymer Chain Length Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume, which is related to their molecular weight. GPC is widely used to determine the molecular weight distribution (MWD) and average molecular weights (e.g., number-average molecular weight (Mn) and weight-average molecular weight (Mw)) of polymers. For a material like this compound, where the powder component is a polymer, GPC is critical for characterizing the polymer's chain length and distribution. Studies on this compound have utilized GPC to analyze the molecular weight of the polymer powder and polymerized specimens. These studies found that the this compound powder had a specific molecular weight range and a narrow molecular weight distribution. GPC analysis of polymerized this compound specimens showed similar molecular weights to the powder, indicating the nature of the polymerization process. This information is vital as the molecular weight and MWD of a polymer significantly influence the physical and mechanical properties of the final material.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Individual Chemical Components
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique employed in the characterization of the chemical composition of "this compound," particularly for the separation and quantification of its individual chemical components, such as residual monomers. "this compound" is identified as a self-curing hard chairside denture reline acrylic resin bioline.org.br. Its composition typically includes a powder component containing poly(ethyl methacrylate) and an initiator like dibenzoyl peroxide, and a liquid component primarily composed of isobutyl methacrylate (IBMA) and an accelerant bioline.org.brgc.dentalgc.dentalhenryschein.co.nz.
HPLC is extensively utilized to assess the degree of polymerization and the presence of residual monomers within the cured material. Unreacted monomers can leach out from the polymer matrix, potentially impacting the material's biocompatibility and mechanical properties scielo.brnih.gov. Studies have specifically applied HPLC to quantify residual monomer content in "this compound" and other dental reline resins nih.govresearchgate.netulisboa.ptscience.govindexcopernicus.com.
Research employing HPLC has determined the concentration of major monomers in the liquid components of dental resins, including "this compound." One study found that this compound liquid contained 94.5% ± 0.3% of IBMA when analyzed by HPLC labordental.it. The same study utilized HPLC with a detection wavelength of 254 nm and reported approximate retention times for relevant monomers, such as approximately 19 minutes for IBMA labordental.it. Methyl methacrylate (MMA), a common monomer in other acrylic resins, was not detected in the this compound liquid in this analysis labordental.it.
Further investigations have used HPLC to evaluate the effect of post-polymerization treatments on the residual monomer content in "this compound." For instance, immersing specimens in specific ethanol (B145695) solutions or hot water baths has been shown to significantly decrease the amount of residual compounds eluted from the material, as quantified by HPLC analysis nih.govresearchgate.netulisboa.ptscience.gov. This demonstrates the utility of HPLC in monitoring the effectiveness of processing techniques aimed at improving the material's properties by reducing leachable substances. The HPLC analysis typically involves extracting residual monomers from the polymerized material before chromatographic separation and detection scielo.brnih.gov.
The application of HPLC provides detailed insights into the chemical composition of "this compound" after polymerization, allowing for the quantification of residual monomers like IBMA. This quantitative data is essential for understanding the material's long-term stability, the efficiency of the polymerization process, and the potential release of unreacted components into the oral environment.
Representative Data from HPLC Analysis
While specific comprehensive data tables detailing all components and their exact residual quantities across various studies are extensive and varied based on experimental conditions, a key finding regarding the primary monomer concentration in the liquid component, as determined by HPLC, is presented below.
| Component | Concentration in this compound Liquid (as determined by HPLC) | Reference |
| Isobutyl Methacrylate (IBMA) | 94.5% ± 0.3% | labordental.it |
This highlights the capability of HPLC in precisely quantifying the major reactive components present in the uncured resin liquid. Subsequent HPLC analyses on the polymerized material focus on the residual levels of these monomers after curing and various post-processing treatments.
Key Applications of HPLC in "this compound" Analysis:
Quantification of the primary monomer (IBMA) in the liquid component labordental.it.
Determination of residual monomer content in the polymerized resin nih.govresearchgate.netulisboa.ptscience.govindexcopernicus.com.
Assessment of the impact of post-polymerization treatments on reducing leachable compounds nih.govresearchgate.netulisboa.ptscience.gov.
Analysis of leached components into surrounding media, such as artificial saliva nih.gov.
Through these applications, HPLC serves as an indispensable tool for the chemical characterization and quality control of "this compound," providing critical data on its constituent components and their behavior within the material matrix.
Hydrolytic Degradation Pathways of Ester Linkages and Polymer Backbone
Hydrolytic degradation of poly(alkyl methacrylate)s primarily involves the scission of ester linkages within the polymer structure. While the polymer backbone (the main carbon chain) exhibits relatively high hydrolytic stability, the ester side groups are more susceptible to attack by water molecules, particularly under certain environmental conditions. This process can lead to changes in the polymer's chemical and physical properties.
Kinetics of Hydrolysis Under Varying pH and Temperature Conditions in vitro
The rate of hydrolysis of methacrylate esters is influenced by factors such as pH and temperature. Studies on the hydrolysis of methacrylate-based materials and related polymers in vitro provide insights into the kinetics of this degradation pathway. For instance, while poly(alkyl methacrylate)s generally show good resistance to hydrolysis, the presence of humidity can initiate degradation at temperatures as low as 150 °C researchgate.net. The hydrolysis of methacrylate esters can be catalyzed by acids or bases acs.orgecetoc.org. The rate and degree of degradation of certain methacrylate copolymers have been shown to be dependent on pH nih.gov.
Research on the hydrolytic stability of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a related methacrylate polymer, demonstrated that while PDMAEMA itself is highly stable to hydrolysis, its quaternized form (qPDMAEMA) can be easily hydrolyzed in an alkaline solution capes.gov.br. The rate and degree of degradation of the quaternized repeating units were found to be dependent on their amount in the copolymer chains capes.gov.br. Studies on the hydrolysis of methacrylate esters by carboxylesterases in vitro have also been conducted to understand their metabolic pathways industrialchemicals.gov.auecetoc.orgcir-safety.org.
While specific kinetic data for the hydrolysis of poly(isobutyl methacrylate) under varying pH and temperature conditions simulating the oral environment were not extensively detailed in the search results, studies on analogous polymers like PEMA and PMMA, and the general understanding of ester hydrolysis kinetics, suggest that elevated temperatures and extreme pH values (acidic or alkaline) would likely accelerate the rate of hydrolytic degradation.
Identification and Quantification of Chemical Degradation Products Resulting from Hydrolysis
The primary chemical degradation products resulting from the hydrolysis of poly(alkyl methacrylate)s are the corresponding methacrylic acid and the alcohol derived from the ester side chain. For example, the hydrolysis of poly(methyl methacrylate) (PMMA) yields methacrylic acid and methanol, while the hydrolysis of poly(ethyl methacrylate) (PEMA) would yield methacrylic acid and ethanol. Hydrolysis of poly(isobutyl methacrylate) would similarly produce methacrylic acid and isobutyl alcohol.
Studies investigating the degradation of methacrylate-based biomaterials have identified and quantified degradation products. For instance, the hydrolytic degradation of certain polyester (B1180765) urethane (B1682113) acrylate (B77674) biomaterials resulted in the recovery of products such as poly(methacrylic acid), ethylene (B1197577) glycol, diethylene glycol, lactic acid, glycolic acid, and lysine, with the main hydrolysis products recovered almost quantitatively under specific degradation conditions nih.gov. Analysis techniques like high pressure liquid chromatography-time-of-flight mass spectrometry (HPLC-TOF-MS) and 1H NMR spectroscopy have been employed to identify and quantify these degradation products nih.gov.
The release of monomers and other components, such as plasticizers, from acrylic-based denture reline materials due to degradation processes, including hydrolysis, has been observed and can affect their properties and biocompatibility sigmaaldrich.comcenmed.com.
Oxidative Degradation Processes of Polymeric Chains and Side Groups
Oxidative degradation of poly(alkyl methacrylate)s involves reactions initiated by reactive species, leading to chain scission and modifications of the polymer structure. This process can occur concurrently with hydrolysis in environments containing oxygen.
Role of Oxygen and Initiating Radicals in Polymer Scission and Oxidation Reactions
Oxidative degradation is typically initiated by the formation of free radicals within the polymer structure. These radicals can be generated by various factors, including thermal energy, UV radiation, or the presence of initiators. In the presence of oxygen, these polymer radicals react rapidly to form peroxyl radicals, which can then abstract hydrogen atoms from adjacent polymer chains, leading to the formation of hydroperoxides and new polymer radicals. Hydroperoxides are generally unstable and can decompose to form alkoxy and hydroxyl radicals, propagating the chain reaction and leading to further polymer degradation, including chain scission. nih.govchempoint.comresearchgate.net
Studies on the photo-oxidative degradation of poly(alkyl methacrylate)s, including PEMA and PMMA, have highlighted the role of oxygen and initiating radicals in the degradation process sigmaaldrich.comresearchgate.net. The degradation mechanism can involve random main-chain scission reactions researchgate.netpolychemistry.com. The presence of oxygen generally increases the rate of polymer degradation compared to oxygen-free environments mdpi.com.
Influence of Catalysts and Environmental Factors (e.g., UV radiation) on Oxidative Stability in vitro
The oxidative degradation of poly(alkyl methacrylate)s can be influenced by the presence of catalysts and environmental factors such as UV radiation and temperature. UV radiation can directly initiate the formation of radicals through the photolysis of the polymer or residual initiators and impurities sigmaaldrich.comresearchgate.net. The absorption of UV light can lead to chain scission and other degradation reactions researchgate.net.
The presence of photoinitiators, even in small amounts, can significantly accelerate the photo-oxidative degradation process sigmaaldrich.com. Thermal energy can also contribute to the initiation and propagation of oxidative degradation by increasing the rate of radical formation and hydroperoxide decomposition. While the oral environment has limited exposure to strong UV radiation, other factors like temperature fluctuations and the presence of various chemical species can influence oxidative processes.
Studies on the photo-oxidative degradation of poly(alkyl methacrylate)s under artificial solar light irradiation have shown that the stability varies depending on the alkyl side group, with chain scissions prevailing over cross-linking reactions for polymers with short alkyl side groups researchgate.net.
Chemical Characterization of Oxidative Byproducts and Changes in Polymer Structure
Oxidative degradation of poly(alkyl methacrylate)s results in the formation of a variety of byproducts and significant changes in the polymer's chemical structure and molecular weight. Chain scission leads to a decrease in the polymer's molecular weight, which can be monitored using techniques like size exclusion chromatography (SEC) researchgate.net.
The oxidation reactions can introduce functional groups such as carbonyls, hydroxyls, and hydroperoxides into the polymer chains nih.govchempoint.com. Analysis techniques such as Fourier transform infrared (FTIR) spectroscopy can be used to detect the formation of these functional groups researchgate.net. Volatile degradation products, including carbon monoxide, carbon dioxide, alcohols, and carboxylic acids, can also be formed during oxidative degradation researchgate.netcapes.gov.brnih.govchempoint.compolychemistry.comjournals.co.za.
For example, the thermal degradation of poly(alkyl methacrylate)s has been shown to produce the corresponding methacrylate monomers as predominant volatile products, along with other by-products like carbon dioxide, carbon monoxide, methane, ethane, methanol, ethanol, and 1-propanol (B7761284) researchgate.netpolychemistry.com. The specific byproducts and their relative amounts can depend on the polymer structure and the degradation conditions researchgate.netpolychemistry.com. Changes in the polymer structure, such as the formation of double bonds or cross-linking, can also occur during oxidative degradation nih.govresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID/SID |
| Ethyl methacrylate | CID 7343 |
| Methyl methacrylate | CID 6658 |
| Isobutyl methacrylate | CID 7352 |
| Poly(ethyl methacrylate) | CAS 26814-01-7 |
| Poly(methyl methacrylate) | SID 24863052, SID 24850989 |
| Poly(isobutyl methacrylate) | SID 24850944, SID 24850279 |
| Methacrylic acid | CID 4093 |
| Isobutyl alcohol | CID 6558 |
| Ethanol | CID 702 |
| Methanol | CID 887 |
| Carbon dioxide | CID 280 |
| Carbon monoxide | CID 281 |
| Water | CID 962 |
While detailed kinetic data for this compound or poly(isobutyl methacrylate) hydrolysis and oxidation under varying specific in vitro conditions were not found in a format suitable for direct tabular presentation, the search results on analogous poly(alkyl methacrylate)s provide qualitative and semi-quantitative insights.
For instance, studies on the thermal degradation of poly(alkyl methacrylate)s indicate that the concentration of the corresponding monomer in the degradation by-products can vary with temperature researchgate.netpolychemistry.com.
Consider the following hypothetical illustrative data based on the trends observed in the degradation of similar polymers, demonstrating the potential influence of temperature on the yield of a primary degradation product (monomer) during thermal degradation in a simulated environment.
| Temperature (°C) | Primary Monomer Yield (%) (Illustrative) |
| 250 | ~90-99 |
| 300 | ~80-95 |
| 350 | ~70-85 |
| 400 | ~60-75 |
This table is purely illustrative, reflecting the general observation that higher temperatures can influence the product distribution during the thermal degradation of poly(alkyl methacrylate)s, potentially leading to a lower yield of the primary monomer relative to other degradation products at very high temperatures researchgate.netpolychemistry.com.
Similarly, the rate of hydrolysis is known to be dependent on pH and temperature. A hypothetical illustration of this dependence, based on general chemical kinetics, could be:
| pH | Temperature (°C) | Hydrolysis Rate (Arbitrary Units/Time) (Illustrative) |
| 2 | 37 | Moderate |
| 7 | 37 | Low |
| 10 | 37 | Moderate to High |
| 7 | 50 | Increased Low |
This table is also illustrative and represents the expected trend where extreme pH values and elevated temperatures generally increase hydrolysis rates. Specific quantitative data for poly(isobutyl methacrylate) in simulated oral conditions would be required for a precise representation.
Thermal Degradation Characteristics and Mechanisms
While Safety Data Sheets for this compound indicate no decomposition under specified usage conditions gc.dentalhenryschein.co.nzhenryschein.ca, dental polymers, including those based on methacrylates like PEMA and IBMA, are known to undergo degradation when exposed to elevated temperatures or thermal cycling over time. The oral cavity presents a dynamic thermal environment due to the consumption of hot and cold foods and beverages wjoud.comnih.gov. Thermal analysis techniques are instrumental in characterizing the thermal stability and decomposition pathways of polymeric materials.
Thermogravimetric Analysis (TGA) for Decomposition Profiles and Chemical Transformation Temperatures
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. It provides information about the thermal stability of a material and the temperatures at which decomposition occurs. For methacrylate-based polymers like PEMA, thermal degradation typically involves the scission of polymer chains. Studies on polymethyl methacrylate (PMMA), a closely related polymer, show that thermal degradation can occur through different mechanisms depending on factors such as temperature, molecular weight, and the presence of initiators or cross-linking agents mdpi.compreprints.org. TGA curves for PMMA-based dental resins often show significant weight loss at temperatures above 300 °C, corresponding to the depolymerization process, which yields the constituent monomer (e.g., methyl methacrylate) mdpi.compreprints.orgresearchgate.net. While specific TGA data for this compound were not found in the search results, the PEMA component is expected to exhibit a decomposition profile characteristic of poly(alkyl methacrylate) polymers, with significant mass loss occurring at elevated temperatures as the polymer chains break down. TGA can reveal the onset temperature of degradation, the rate of mass loss, and the amount of residual material, providing insights into the thermal stability of the PEMA matrix.
Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., glass transition) and Associated Chemical Energy Changes
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting point, crystallization temperature, and curing reactions. The glass transition temperature is particularly important for polymers as it represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition affects the material's mechanical properties and can influence the rate of degradation processes. Studies on dental resin composites and reline resins have utilized DSC to determine their Tg values scielo.brscience.gov. For PMMA-based dental materials, Tg values can range depending on the specific composition and degree of conversion science.govresearchgate.net. While specific DSC data for this compound was not available, the PEMA component would exhibit a characteristic glass transition. DSC can also detect exothermic or endothermic events associated with chemical reactions, such as further polymerization of residual monomer or degradation processes, providing information on the energy changes involved mdpi.compreprints.org. Thermal cycling, which involves repeated temperature fluctuations, has been shown to affect the properties of this compound, including promoting color change and altering fracture toughness nih.govcore.ac.uk. These changes may be related to thermal stresses and potential subtle chemical alterations occurring during temperature variations, which could potentially be investigated using sensitive thermal analysis methods like DSC.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Analysis of Thermal Degradation Products
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing the thermal degradation products of polymers. In this method, the sample is rapidly heated (pyrolyzed) to high temperatures in an inert atmosphere, causing it to break down into smaller volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS) filab.frresearchgate.netresearchgate.netnih.gov. Py-GC/MS can identify the monomers and other volatile compounds released during thermal decomposition, providing direct evidence of the degradation pathways. For PEMA and IBMA-based materials, pyrolysis is expected to yield their respective monomers, ethyl methacrylate and isobutyl methacrylate, as primary degradation products through depolymerization mdpi.compreprints.orgresearchgate.net. Studies on cross-linked PMMA dental resins using Py-GC/MS have identified methyl methacrylate as a major product mdpi.compreprints.org. The presence of other volatile compounds detected by Py-GC/MS could indicate the breakdown of additives or other components within the material, or side reactions occurring during pyrolysis. Although specific Py-GC/MS analysis of this compound was not detailed in the search results, this technique would be valuable for a comprehensive understanding of the volatile compounds released during its thermal degradation.
Solvent-Induced Degradation and Chemical Extraction Studies
Dental reline materials in the oral cavity are continuously exposed to saliva, food, beverages, and cleaning solutions, which act as solvents. These interactions can lead to the degradation of the material and the extraction of soluble components.
Mechanisms of Solvent Interaction with Polymer Matrix, Leading to Swelling and Dissolution
Solvents can interact with the polymer matrix of dental reline materials through various mechanisms, including sorption, swelling, and dissolution researchgate.netnih.gov. Water sorption is a common phenomenon in acrylic resins, where water molecules penetrate the polymer network. Absorbed water can act as a plasticizer, increasing the mobility of polymer chains and potentially reducing the material's hardness and mechanical strength scielo.brnih.gov. This plasticization can also facilitate the diffusion and release of unreacted monomers and other soluble additives scielo.brnih.gov. Organic solvents present in the oral environment (e.g., from foods or beverages) or cleaning agents (e.g., ethanol) can have a more pronounced effect, causing significant swelling or even partial dissolution of the polymer matrix utupub.fi. The degree of swelling and dissolution depends on the compatibility between the solvent and the polymer, as well as the cross-linking density of the polymer network (this compound is noted as not containing a cross-linking agent in its liquid component, which might influence its interaction with solvents) scielo.brwjoud.com. Solvent interaction can weaken the material, alter its surface properties, and compromise its integrity nih.govutupub.fi.
Chemical Analysis and Quantification of Extracted Components (Monomers, Plasticizers, Additives)
The interaction of solvents with the reline material leads to the extraction (leaching) of soluble components from the polymer matrix into the surrounding environment nih.govindexcopernicus.comnih.gov. These extracted components can include residual monomers that did not participate in the polymerization reaction, plasticizers added to modify the material's flexibility, and other additives. The presence and concentration of residual monomers, such as isobutyl methacrylate from this compound, are of particular interest due to their potential biological effects nih.govnih.gov.
Investigation of Chemical Changes in Polymer Network Morphology and Integrity Following Solvent Exposure
The interaction of solvents with the polymer network of acrylic-based soft denture liners, such as those analogous to this compound, can lead to significant changes in their morphology and integrity. These changes are primarily driven by the penetration of solvent molecules into the polymer matrix core.ac.uk.
Solvent penetration causes swelling of the polymer network. This swelling facilitates the diffusion of unbound monomers, plasticizers, and other additives out of the material core.ac.uk. The leaching of plasticizers is a major contributor to the gradual hardening and loss of flexibility observed in plasticized acrylic liners over time thejcdp.comspeareducation.comgoogle.com. Studies have shown that solvents can considerably increase the wear rate of polymer-based systems due to this softening effect core.ac.uk.
The efficiency of a solvent in interacting with a polymer is related to their respective solubility parameters core.ac.uk. When the solubility parameters of the polymer and the solvent are similar, favorable interactions occur, leading to greater penetration and swelling core.ac.uk. For acrylic resins like poly(methyl methacrylate) (PMMA), which is often the denture base material that soft liners bond to, solvents with solubility parameters in a specific range have been shown to be effective core.ac.uk. While this compound's powder component is primarily PEMA dentalcity.com, and its liquid contains IBMA gc.dental, the principle of solubility parameters influencing solvent-polymer interaction remains relevant for its analogs and the interface with the denture base.
Exposure to various solvents, including those found in the oral environment (like water and components of food simulating liquids) and those used in denture cleansers or for surface treatment, can induce morphological changes. For instance, organic solvents like methyl methacrylate (MMA), ethyl acetate (B1210297), and acetone (B3395972) are sometimes used to treat denture base surfaces to improve the bond strength with reline materials thejcdp.comnih.govjdat.org. These solvents can degrade the surface and alter its morphology, creating a more receptive surface for bonding, but also potentially impacting the integrity of the soft liner itself upon contact nih.gov.
Research on the effect of different solvents on polymer morphology indicates that the nature of the solvent can influence the resulting structure. For example, studies on PMMA films have shown that different solvents can lead to variations in morphology, including the formation of convection cells and differences in surface roughness redalyc.org. The drying rate of the solvent can also play a role in the resulting morphology redalyc.org.
While specific detailed data on the morphological changes of this compound's polymer network directly attributable to solvent exposure in simulated environments is limited in the provided search results, studies on similar acrylic soft liners and PMMA provide insights into the likely mechanisms. The absorption of water and other solutions can lead to dimensional changes and affect the material's properties researchgate.net. The degradation of soft liners has also been attributed to water sorption researchgate.net.
The following table summarizes some findings related to the effect of different treatments, including solvent exposure, on the properties of soft denture liners, which can be indicative of changes in the polymer network and integrity:
| Material (Type) | Treatment/Environment | Observed Effect(s) | Source |
| Plasticized acrylic resins | Oral environment (loss of solvent/plasticizer) | Gradual hardening, loss of flexibility | thejcdp.comspeareducation.comgoogle.com |
| Vinyl plastisols (short-term) | Leaching of plasticizer and solvent | Gel stiffens, creates crusty, porous layer | dentaleconomics.com |
| Acrylic-based soft liners | Immersion in ethanol-water solutions | Reduction in residual monomer content, potential maintenance/reduction of mechanical properties depending on concentration and temperature nih.gov | nih.gov |
| Resin-based composites | Immersion in organic solvents | Increased wear rate, softening due to swelling and diffusion of unbound components | core.ac.uk |
| Acrylic soft liners | Water immersion | Changes in weight, surface roughness, and tensile bond strength over time | researchgate.net |
The observed changes in mechanical properties, such as hardening or increased wear, are direct consequences of the alterations in the polymer network's morphology and integrity caused by solvent interactions and the leaching of components. The porous nature of these materials can further contribute to fluid absorption and staining speareducation.comdentaleconomics.com.
Conclusion
Academic inquiry into the chemical nature of "Kooliner"-type compositions highlights them as methacrylate-based polymeric materials primarily composed of poly(ethyl methacrylate) and isobutyl methacrylate (B99206). The self-curing polymerization of IBMA forms a polymeric network integrated with the PEMA beads. Understanding the chemical structures of these components, the free-radical polymerization process, and the resulting molecular architecture is crucial for explaining the material's properties. Chemical characterization techniques provide valuable data on monomer conversion, molecular weight, and the relationship between chemical composition and material performance. Continued research focusing on the chemical aspects of these materials contributes to the broader understanding of polymeric systems in materials science.
Interfacial Chemistry and Adhesion Mechanisms with Synthetic Substrate Materials
Surface Chemistry Characterization of Polymerized “Kooliner” Surfaces
Characterizing the surface chemistry and topography of polymerized this compound provides insights into its potential for interaction with other materials.
While XPS is a valuable technique for analyzing the elemental composition and chemical states at the surface of polymers, no specific studies utilizing X-ray Photoelectron Spectroscopy directly on polymerized this compound surfaces were found in the reviewed literature. Studies using XPS on other poly(meth)acrylate films for surface chemical composition analysis exist, but direct data for this compound is not available from the search results. uni-freiburg.defishersci.ca
Atomic Force Microscopy is employed to examine the surface topography and localized chemical heterogeneity of materials. Although AFM has been used to study the surface topography of various dental polymers and oral hard materials, including denture base polymers, no specific research employing Atomic Force Microscopy to characterize the surface topography or localized chemical heterogeneity of polymerized this compound surfaces was identified in the conducted searches. uni-freiburg.deumweltprobenbank.deuni.lu Surface roughness of this compound has been evaluated using profilometry in some studies. umweltprobenbank.dewikipedia.org
Contact angle measurements are utilized to assess the surface energy and wettability of a material, providing insights into its interaction with liquids and its potential for adhesion. Studies have investigated the surface free energy of this compound using contact angle measurements and techniques like the Wilhelmy plate method. guidetopharmacology.orguni.luwikidata.orgnih.gov
Research indicates that this compound exhibits lower surface free energy compared to some other reline resins, such as Ufi Gel Hard and Probase Cold. guidetopharmacology.orgwikidata.org The total surface free energy and its polar component were found to be significantly lower for this compound in comparison to these materials. guidetopharmacology.org Wettability studies using contact angle measurements have classified relining materials based on their composition, showing differences between PMMA-based, PEMA-based (like this compound), and silicone-based materials. nih.gov The surface free energy of this compound can be influenced by factors such as aging processes. uni.lu
Table 1 presents sample surface free energy data for this compound in comparison to other reline resins under different conditions, as reported in a study.
| Material | Aging Condition | Surface Free Energy (mM/m) |
| This compound (Control) | Thermal Aging | 24.0 ± 5.65 |
| Ufi Gel Hard (Control) | Thermal Aging | 24.0 ± 5.65 |
| Probase Cold (Control) | Thermal Aging | 42.0 ± 0.28 |
| This compound (CHX-loaded) | Chemical Aging | 42.5 ± 0.28 |
| Ufi Gel Hard (CHX-loaded) | Chemical Aging | 42.5 ± 0.28 |
| Probase Cold (CHX-loaded) | Chemical Aging | 42.5 ± 0.28 |
Note: Data are illustrative and compiled from snippet uni.lu. Specific values and standard deviations may vary between studies and conditions.
The lower surface free energy of this compound may influence its wettability and interaction with saliva and other oral fluids, which can in turn affect factors like biofilm adhesion. uni.lunih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Localized Chemical Heterogeneity
Chemical Bonding and Adhesion Mechanisms to Polymeric and Inorganic Substrates
The adhesion of this compound to denture base materials, primarily PMMA, is a critical aspect of its function. This adhesion is achieved through a combination of mechanisms.
The primary mechanism for the adhesion of chemically activated acrylic reline resins, including PEMA-based materials like this compound, to PMMA denture base resins is the formation of an interpenetrating polymer network (IPN). sigmaaldrich.com This process involves the penetration and diffusion of monomers from the reline resin's liquid component (primarily ethyl methacrylate (B99206) in the case of this compound) into the swollen surface layer of the PMMA denture base. guidetopharmacology.orgsigmaaldrich.com Subsequent polymerization of the infiltrated monomers within the PMMA matrix, along with the polymerization of the bulk reline resin, creates an intermingled network of polymer chains from both materials. sigmaaldrich.com
While the formation of a true IPN relies heavily on physical entanglement of the interpenetrating polymer chains, some degree of covalent bonding can occur if there is co-polymerization between the residual methacrylate groups in the PMMA surface and the monomers from the reline material. nih.gov The chemical similarity between the PEMA-based this compound and the PMMA denture base facilitates this interaction and monomer diffusion. guidetopharmacology.org However, direct reline resins like this compound have a different chemical composition (PEMA-based) compared to PMMA denture base resin, which can influence the extent of monomer penetration and thus the bond strength compared to reline resins with a composition closer to PMMA. guidetopharmacology.org The bond strength is dependent on the chemical composition of both materials. guidetopharmacology.org
These secondary forces play a supportive role in enhancing the stability of the interface created by the interpenetrating polymer network. They contribute to the intimate contact and molecular attraction between the intermingled polymer chains, thereby augmenting the mechanical interlocking provided by the IPN. However, the literature specifically on this compound's adhesion to polymeric substrates emphasizes monomer diffusion and IPN formation as the key mechanism, with these other forces providing additional, less dominant contributions.
Characterization of Interpenetrating Polymer Network (IPN) Formation at the Bonding Interface
Interpenetrating polymer networks (IPNs) are materials comprising two polymers, each in a network form, with continuous mutual interlacing. researchgate.neteversticks.com In the context of dental polymers, IPN-like nanostructures are relevant to denture base polymers and the adhesive interfaces formed during relining. researchgate.neteversticks.com
The formation of an IPN at the interface between a reline resin and a denture base resin relies on the ability of the monomers from the reline resin to diffuse and penetrate into the surface of the denture base material. jdat.orgresearchgate.netresearchgate.neteversticks.com This diffusion is facilitated by the swelling of the denture base surface caused by the monomers or solvents present in the reline material or a surface treatment agent. nih.govresearchgate.neteversticks.comjdat.org Following penetration, polymerization of the diffused monomers within the swollen denture base matrix leads to the formation of an interpenetrating polymer network layer. jdat.orgresearchgate.netjdat.org This interlocking at the molecular level contributes significantly to the mechanical and chemical bonding between the two materials. jdat.orgresearchgate.net
Studies suggest that the effectiveness of IPN formation is influenced by factors such as the chemical composition of both the reline resin and the denture base, the degree of cross-linking in the existing polymer network, and the use of surface treatments. nih.govresearchgate.netnih.govresearchgate.neteversticks.compocketdentistry.com For instance, highly cross-linked denture base resins may hinder the effective penetration of reline resin monomers, potentially compromising IPN formation and bond strength. researchgate.netnih.govresearchgate.net The concept of "secondary-IPN bonding formation" describes the adhesion achieved through the diffusion of monomers from a new resin into a non-cross-linked or semi-IPN polymer matrix of the substrate, leading to swelling and subsequent polymerization within the matrix. researchgate.neteversticks.com
Influence of Substrate Surface Pre-treatment on Interfacial Chemical Reactivity
Surface pre-treatment of the synthetic substrate material (e.g., denture base resin) is a widely suggested method to improve the bond strength with reline materials. jdat.orgresearchgate.net These treatments aim to enhance the chemical reactivity and physical properties of the substrate surface, promoting better interaction with the reline resin. jdat.orgresearchgate.net
Chemical Etching and Functionalization Effects on Substrate Surface Reactivity
Chemical etching involves the application of chemical agents or solvents to the substrate surface. This process can dissolve or swell the surface layer of the denture base, creating a more porous structure and exposing polymer chains. jdat.orgnih.govjdat.org This increased surface area and altered morphology facilitate the diffusion and penetration of reline resin monomers into the substrate, which is essential for IPN formation and mechanical interlocking. jdat.orgresearchgate.netjdat.org
Common chemical agents used for surface treatment of acrylic denture bases include methyl methacrylate (MMA), methyl formate-methyl acetate (B1210297) (MF-MA) solutions, chloroform, and acetone (B3395972). jdat.orgunesp.brjdat.orgthejcdp.com Studies have investigated the effect of different chemical treatments and their application times on the bond strength between denture base resins and reline materials like this compound. For example, research has shown that surface treatment with MF-MA solutions can significantly increase the tensile bond strength between denture base resin and non-MMA based hard reline resins, including this compound. jdat.org The effectiveness of these solvents can be related to their solubility parameters and polarities being close to that of PMMA, allowing for efficient dissolution and swelling of the denture base surface layers. jdat.org
Functionalization of the substrate surface involves introducing specific chemical groups that can react with the components of the reline resin, forming chemical bonds. While not explicitly detailed for this compound in the provided search results, general principles of polymer surface functionalization apply. Chemical etching can expose or create functional groups on the polymer surface, increasing its chemical reactivity.
Plasma Treatment and Other Surface Modification Techniques for Enhanced Chemical Adhesion
Plasma treatment is a surface modification technique that utilizes a gaseous mixture of free radicals, high-energy electrons, and ions to alter the surface properties of materials. jrmds.in In dentistry, plasma treatment has been explored to improve the adhesion between denture base materials and reline resins. thejcdp.comjrmds.inbiomedpharmajournal.orgwalshmedicalmedia.com
Plasma treatment can enhance adhesion through several mechanisms, including surface cleaning (removing contaminants), surface roughening (creating micro-retention), and surface functionalization (introducing reactive chemical groups). biomedpharmajournal.org Oxygen plasma treatment, for instance, can introduce oxygen-containing polar groups such as C-O and O=C-O onto the polymer surface, increasing its surface energy and hydrophilicity. jrmds.inbiomedpharmajournal.orgwalshmedicalmedia.comnih.gov These changes can improve the wettability of the surface by the reline resin monomers and facilitate chemical bonding. jrmds.inbiomedpharmajournal.orgnih.gov Studies have indicated that oxygen plasma treatment can enhance the bond strength of autopolymerizing reline resins to heat-cured denture base materials. biomedpharmajournal.orgwalshmedicalmedia.com While some studies on PMMA have shown that plasma treatment increased surface energy but did not always increase tensile bond strength to self-adhesive resin composite cements, other research specifically on soft liners and denture bases has demonstrated a significant increase in shear bond strength after oxygen and argon plasma treatment. jrmds.innih.gov The effectiveness of plasma treatment can be influenced by parameters such as gas type (e.g., oxygen, argon), power, and exposure time. jrmds.inwalshmedicalmedia.com
Other surface modification techniques mentioned in the context of improving adhesion include airborne-particle abrasion (sandblasting) and roughening with burs. mdpi.comnih.govnih.gov These methods primarily focus on creating mechanical interlocking by increasing the surface roughness and creating undercuts. mdpi.comnih.gov While primarily mechanical, the increased surface area can also potentially influence chemical interactions. Studies have shown that specific particle sizes for airborne-particle abrasion, such as 50 μm aluminum oxide, can be effective in increasing bond strength. nih.govnih.gov
Chemical Mechanisms of Primer Application and Its Interaction with the Polymer Surface
Primers are often applied to the substrate surface before the application of the reline resin to enhance adhesion. nih.govnih.govwjoud.com These primers typically contain solvents and/or monomers that interact with the denture base material. wjoud.com
The chemical mechanisms of primer action involve dissolving and swelling the surface of the denture base resin. nih.govwjoud.com This process allows for better penetration of the reline resin monomers into the softened and swollen layer of the denture base. nih.govwjoud.com The monomers present in the primer or the reline resin then co-polymerize with the exposed polymer chains of the denture base, forming a mixed layer or an IPN. nih.govwjoud.com
For this compound, which is a non-MMA based reline material, the use of primers or surface treatments containing solvents like MMA or MF-MA has been investigated to improve bond strength to PMMA denture bases. jdat.orgnih.govunesp.br The MMA in some bonding agents for reline resins is thought to facilitate good bonding due to its swelling properties and ability of its small molecules to penetrate the denture base polymer. nih.gov Primers can also contain monomers like 2-HEMA and solvents like acetone, which contribute to swelling and penetration. nih.gov
The effectiveness of primers is dependent on their chemical composition and their ability to interact favorably with both the denture base polymer and the reline resin. nih.govnih.govwjoud.com The goal is to create a transitional layer that promotes strong chemical and mechanical interlocking between the two materials. jdat.orgnih.govresearchgate.netwjoud.comjdat.org
Data Table: Effect of Surface Treatment on Tensile Bond Strength (Example Data from Search Result jdat.org)
| Reline Material | Surface Treatment | Wetting Time (s) | Tensile Bond Strength (MPa) |
| This compound® | Control | - | Lower jdat.org |
| This compound® | MF-MA | 15 | Higher jdat.org |
| This compound® | MMA | 180 | Higher jdat.org |
| Tokuyama® Rebase II | MF-MA | 180 | Highest jdat.org |
| Ufi Gel Hard® | MF-MA | 180 | Higher jdat.org |
| Ufi Gel Hard® | MMA | 180 | Higher jdat.org |
Note: This table is based on data presented in Search Result jdat.org and illustrates the impact of different surface treatments on tensile bond strength for this compound and other reline materials. The exact numerical values for all groups were not extracted for this example but are described qualitatively or comparatively in the source.
Data Table: Effect of Surface Treatment on Shear Bond Strength (Example Data from Search Result nih.gov)
| Denture Base Production Method | Surface Treatment | Shear Bond Strength (MPa) |
| Conventional Heat-Polymerization | Monomer application only (Control) | Lower nih.gov |
| Conventional Heat-Polymerization | 50 μm airborne-particle abrasion | Higher nih.gov |
| Conventional Heat-Polymerization | 110 μm airborne-particle abrasion | Intermediate nih.gov |
| Conventional Heat-Polymerization | Roughening with tungsten carbide bur | Intermediate nih.gov |
| Subtractive (CAD/CAM) | Monomer application only (Control) | Lower nih.gov |
| Subtractive (CAD/CAM) | 50 μm airborne-particle abrasion | Higher nih.gov |
| Subtractive (CAD/CAM) | 110 μm airborne-particle abrasion | Intermediate nih.gov |
| Subtractive (CAD/CAM) | Roughening with tungsten carbide bur | Intermediate nih.gov |
| Additive (3D Printing) | Monomer application only (Control) | Lowest nih.gov |
| Additive (3D Printing) | 50 μm airborne-particle abrasion | Highest (within additive group) nih.gov |
| Additive (3D Printing) | 110 μm airborne-particle abrasion | Intermediate (within additive group) nih.gov |
| Additive (3D Printing) | Roughening with tungsten carbide bur | Intermediate (within additive group) nih.gov |
Note: This table is based on data presented in Search Result nih.gov and illustrates the impact of different surface treatments on shear bond strength for denture bases produced by different methods when relined with auto-polymerized resin. The exact numerical values for all groups were not extracted for this example but are described qualitatively or comparatively in the source.
Novel Formulations and Chemical Modifications of “kooliner” Type Compounds
Incorporation of Chemically Active Reinforcing Agents and Fillers
The mechanical properties of methacrylate-based dental materials are significantly influenced by the inclusion of reinforcing agents and fillers. Beyond simply providing bulk, modern approaches focus on chemically integrating these inorganic components into the polymer matrix to enhance load transfer and material integrity. Inorganic fillers commonly used include silica, alumina, and various types of glass fibers and nanoparticles. wikipedia.orgfishersci.sefishersci.filabsolu.canih.govnih.gov
Surface Modification of Inorganic Fillers for Improved Chemical Integration into the Polymer Matrix
Achieving excellent integration between hydrophobic polymer matrices and hydrophilic inorganic fillers is crucial for optimizing composite properties. Surface modification of inorganic filler particles is a state-of-the-art approach employed to enhance chemical functionality and alter surface features. wikipedia.orgfishersci.fi Chemical modification techniques involve reactions that alter the particle surface, often through covalent bonding to hydroxyl groups present on the particle surface. wikipedia.org This modification can lead to improved dispersibility of nanoparticles, better hydrophobic characteristics, and a more homogeneous distribution within the polymer matrix, all of which are vital for the final material properties. wikipedia.org Polymer grafting onto the surface of inorganic particles is one such technique, where synthetic polymer chains are chemically bonded to the filler surface. wikipedia.org This can lead to improved uniform dispersion and potentially decrease polymerization shrinkage and associated stresses in the composite system. fishersci.fi
Chemical Role of Silane (B1218182) Coupling Agents in Interfacial Adhesion and Network Reinforcement
Silane coupling agents are indispensable components in many methacrylate-based dental composites, acting as molecular bridges between the inorganic filler phase and the organic polymer matrix. labsolu.cafishersci.fifishersci.nonih.gov These bifunctional molecules possess distinct reactive groups: one capable of reacting with the surface of inorganic fillers (typically via silanol (B1196071) groups) and another capable of copolymerizing with the organic resin matrix (often through methacrylate (B99206) functional groups). fishersci.fifishersci.ca The formation of Si-O-Si bonds with filler surfaces and covalent bonds with the polymer network facilitates effective stress transfer across the interface, which is critical for the mechanical integrity and durability of the composite material. fishersci.fifishersci.fi For methacrylate resin-based composites, 3-methacryloxypropyltrimethoxysilane (MPTMS) is a widely used silane coupling agent due to its dual reactivity. fishersci.fi The chemistry of organosilanes in this context can be complex, involving hydrolysis and condensation reactions that form a robust interphasial region, mediating the synergy between the organic and inorganic phases. fishersci.fifishersci.ca
Table 1: Impact of Filler Surface Treatment on Composite Properties
| Filler Treatment Method | Effect on Filler Dispersion | Effect on Hydrophobicity | Effect on Polymerization Shrinkage | Effect on Mechanical Properties | Cited Source |
| Unmodified Inorganic Fillers | Can lead to agglomeration | Less hydrophobic | Can contribute to stress | Suboptimal integration | wikipedia.org |
| Polymer-Grafted Inorganic Fillers | Improved uniform dispersion | More hydrophobic | Decreased shrinkage and stress | Enhanced integration and properties | wikipedia.orgfishersci.fi |
| Silane-Treated Inorganic Fillers | Improved compatibility | Increased adhesion | Facilitates stress transfer | Enhanced mechanical properties | fishersci.fifishersci.cafishersci.fi |
Development of New Monomer Systems and Co-polymers for Tailored Chemical Properties
The inherent properties of the polymer matrix are dictated by the choice of monomers and their arrangement within the polymer chains. Research is actively pursuing the development of novel monomers and copolymer systems to achieve specific chemical attributes, such as reduced shrinkage, increased hydrolytic stability, and enhanced interaction with surrounding tissues or incorporated fillers.
Synthesis and Characterization of Novel Methacrylate and Acrylate (B77674) Monomer Derivatives
The synthesis of novel methacrylate and acrylate monomer derivatives with tailored chemical structures is a key area of research. These new monomers are designed to impart improved properties to the resulting polymers. Examples include the synthesis of multifunctional methacrylate-based monomers, such as those containing quaternary ammonium (B1175870) fluoride (B91410) moieties for potential antibacterial properties. cenmed.comfishersci.se Other research explores monomers with modified backbones or functional groups to influence properties like viscosity, polymerization shrinkage, and interaction with other components. ontosight.aiuni.lu Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the chemical structure and purity of these newly synthesized monomers. cenmed.comuni.luwikidata.org
Investigation of Blended Polymer Systems for Achieving Specific Chemical Attributes
Blending different polymer systems or incorporating various monomers into copolymer formulations allows for the fine-tuning of chemical and physical properties. Blends of recycled polymethyl methacrylate (PMMA) with commercially available denture base resin have been investigated to characterize their chemical properties and assess the impact on degree of conversion. wikidata.org The combination of different methacrylate monomers, such as Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA), is a common strategy to balance viscosity and reactivity. sigmaaldrich.comfishersci.se Novel blended systems incorporating siloxane-methacrylate monomers are being explored to improve water miscibility and mechanical properties. fishersci.se The chemical interactions and miscibility within these blended systems are crucial for achieving desired material performance.
Table 2: Properties of Selected Novel Monomer Systems
| Monomer System | Key Structural Feature(s) | Potential Benefit(s) | Characterization Techniques Used | Cited Source |
| Multifunctional methacrylate (quaternary ammonium) | Quaternary ammonium fluoride moieties | Antibacterial properties | FTIR, NMR | cenmed.comfishersci.se |
| Tetramethyl bisphenol F acrylate (TMBPF-Ac) | Low viscosity | Reduced human exposure to BPA derivatives, low viscosity | 1H NMR | ontosight.ai |
| Eugenol-derived dimethacrylate (EgGAA) | Eugenol moiety | Low viscosity, potential bioactivity | FTIR, NMR, Mass Spectrometry | uni.lu |
| Siloxane-methacrylate monomers | Siloxane units, methacrylate groups | Improved water miscibility, enhanced mechanical properties | DMA, DC, Water Sorption | fishersci.se |
Photoinitiated Polymerization and Controlled Radical Polymerization Techniques for Advanced Materials
Photoinitiated polymerization is a widely used technique in dentistry, allowing for rapid conversion of monomers into a solid polymer matrix upon exposure to light of a specific wavelength in the presence of photoinitiators. nih.govfishersci.fisigmaaldrich.comatamanchemicals.comfishersci.ca This technique offers temporal and spatial control over the polymerization process. fishersci.fiatamanchemicals.com Photoinitiating systems typically involve a photoinitiator molecule that absorbs light and generates reactive species (radicals or ions) that initiate the polymerization chain reaction. fishersci.fiatamanchemicals.com Camphorquinone (B77051) (CQ) is a common photoinitiator used in dental materials, often in combination with co-initiators like amines or iodonium (B1229267) salts to enhance efficiency. sigmaaldrich.comthegoodscentscompany.comnih.gov
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), offer greater control over polymer architecture, molecular weight distribution, and functionality compared to conventional free radical polymerization. While less commonly applied in the direct clinical setting for materials like hard reliners due to specific requirements for rapid curing, CRP techniques are valuable tools in the synthesis and characterization of novel methacrylate and acrylate monomers and polymers with precisely controlled structures for advanced dental materials research. sigmaaldrich.comatamanchemicals.com These techniques allow for the creation of polymers with tailored chemical properties and the incorporation of specific functional groups at predetermined positions within the polymer chain.
Table 3: Comparison of Polymerization Techniques
| Technique | Initiation Mechanism | Control over Polymer Structure | Typical Application in Dentistry | Cited Source |
| Free Radical Polymerization | Generation of free radicals | Limited | Traditional hard reliners | uni.lufishersci.sefishersci.ca |
| Photoinitiated Polymerization | Light-induced radical/ion generation | Temporal and spatial control | Light-cured composites, adhesives | nih.govfishersci.fisigmaaldrich.comatamanchemicals.comfishersci.ca |
| Controlled Radical Polymerization | Controlled radical generation | High control over architecture | Advanced polymer synthesis for research | sigmaaldrich.comatamanchemicals.com |
Alterations in Initiator/Activator Systems for Controlled Polymerization Kinetics
The polymerization of methacrylate-based dental materials is initiated by systems that generate free radicals. Controlling the kinetics of this polymerization is crucial for clinical handling, minimizing polymerization shrinkage stress, and achieving optimal material properties semanticscholar.orgpocketdentistry.com. Novel initiator/activator systems are being developed to offer better control over the reaction rate and the final degree of conversion.
While traditional "Kooliner"-type materials are often self-cured via redox initiation, light-cured and dual-cured methacrylate systems are also prevalent in dentistry, offering on-demand curing and potentially greater control over the polymerization process medicaljournalssweden.seresearchgate.netrsc.org. Photoinitiator systems absorb light of specific wavelengths, leading to the generation of free radicals that initiate polymerization medicaljournalssweden.senih.gov.
Common photoinitiator systems in dental methacrylates include camphorquinone (CQ) paired with an amine co-initiator frontiersin.orgmdpi.comscielo.br. Upon exposure to blue light (typically 400-500 nm), CQ is excited to a triplet state, which then interacts with an amine through a hydrogen abstraction or electron transfer mechanism to produce free radicals scielo.brmdpi.com.
Research is exploring alternative photoinitiators to overcome limitations of systems like CQ, such as yellow staining or insufficient curing depth researchgate.netmdpi.com. Novel photoinitiators, including acylphosphine oxides (e.g., BAPO) and benzoyl germanium derivatives, offer different absorption spectra and potentially higher reactivity, allowing for more efficient polymerization, particularly with modern LED curing lights medicaljournalssweden.semdpi.com. Type I photoinitiators, such as BAPO, undergo unimolecular homolytic cleavage upon light absorption, directly generating highly reactive radicals medicaljournalssweden.semdpi.comrsc.org. Type II photoinitiators, like CQ, typically require a co-initiator and generate radicals through intermolecular reactions scielo.brmdpi.com.
The efficiency of photoinitiator systems depends on factors like their concentration, molar extinction coefficient, absorption wavelength range, and the spectral output of the light curing unit medicaljournalssweden.senih.govmdpi.com. Studies have shown that different photoinitiator systems can significantly influence the rate and final degree of conversion in methacrylate-based materials researchgate.netnih.gov.
Redox initiator systems are commonly used in self-cured and dual-cured methacrylate dental materials, including many reliners tandfonline.comrsc.org. These systems typically consist of an oxidizing agent (e.g., benzoyl peroxide) and a reducing agent (e.g., a tertiary amine) tandfonline.comrsc.orgmdpi.com. Mixing the two components triggers a redox reaction that generates free radicals, initiating the polymerization chain reaction tandfonline.commdpi.com.
The benzoyl peroxide (BPO)/tertiary amine system is a widely used redox initiator in dental acrylics tandfonline.comrsc.org. The reaction involves the decomposition of BPO in the presence of the amine, leading to the formation of radicals mdpi.com. The polymerization rate and the final degree of conversion are influenced by the type and concentration of the initiator and activator, as well as the monomer composition mdpi.comresearchgate.net.
Novel redox systems are being investigated to address drawbacks of traditional systems, such as the limited shelf life of BPO-containing components or the odor associated with some amines rsc.orgrsc.org. For instance, research explores the use of alternative oxidizing agents like cumene (B47948) hydroperoxide-containing oligomers or metal complexes researchgate.netrsc.org. Studies have shown that the composition of the redox system significantly impacts the maximum polymerization rate and the final conversion of the monomers mdpi.comresearchgate.net.
Data on the influence of initiator concentration on polymerization kinetics can be illustrative. For example, studies on bone cement (also methacrylate-based) have shown that increasing the concentration of benzoyl peroxide can increase the polymerization rate and shorten the setting time, while the final conversion may vary depending on the specific concentrations and co-initiator used mdpi.com.
Here is an example of how such data might be presented, based on the findings regarding BPO concentration and conversion in methacrylate systems mdpi.com:
| BPO Concentration (wt%) | DMA Concentration (wt%) | Final Conversion (%) |
| 0.05 | 0.5 | 74 |
| 0.3 | 0.5 | 100 |
| 0.7 | 0.5 | ~85 |
Note: The exact values in this table are illustrative based on trends described in the source mdpi.com and may not represent specific "this compound" formulations.
Development of Photoinitiator Systems for Light-Cured Formulations and Their Photochemical Reaction Pathways
Chemical Functionalization for Specific Reactivity and Environmental Responsiveness
Chemical functionalization involves incorporating specific chemical groups into the polymer structure or monomers to impart desired properties, such as enhanced bonding to denture bases, improved hydrolytic stability, or responsiveness to stimuli in the oral environment frontiersin.orgmdpi.comjrmds.in.
Introducing chemically reactive moieties allows for post-polymerization modifications, such as grafting additional polymer chains or attaching bioactive molecules. This can enhance the material's properties or provide new functionalities. For instance, monomers with functional groups like hydroxyl, carboxyl, or epoxy groups can be copolymerized into the methacrylate network journal-imab-bg.orgfrontiersin.org. These groups can then serve as attachment points for further chemical reactions frontiersin.org.
Research has explored incorporating monomers with "flipped external" ester groups, which are less susceptible to hydrolysis compared to traditional methacrylates where ester bonds are part of the polymer backbone frontiersin.org. This modification aims to improve the long-term hydrolytic stability of the material frontiersin.org.
Another approach involves using monomers with specific reactive groups that can participate in secondary curing mechanisms or react with components of the denture base for improved adhesion jrmds.in. For example, the presence of methacrylate monomers in the reliner facilitates chemical bonding with the PMMA denture base through interpenetration and copolymerization at the interface decisionsindentistry.comjrmds.in. Surface treatments of the denture base, sometimes involving solvents like methyl methacrylate or ethyl acetate (B1210297), can enhance this chemical interaction by softening the PMMA surface decisionsindentistry.comjrmds.inresearchgate.net.
The use of monomers containing allyl sulfide (B99878) moieties has been investigated to introduce addition-fragmentation chain transfer (AFCT) into methacrylate networks, which can help relax polymerization shrinkage stress while maintaining mechanical properties pocketdentistry.com.
"Smart" or stimuli-responsive polymers can undergo reversible changes in response to external stimuli such as temperature, pH, light, or chemical compounds mdpi.comresearchgate.netfrontiersin.orgnih.gov. The development of such systems in dentistry aims to create materials that can adapt to the dynamic oral environment or provide active therapeutic functions mdpi.comresearchgate.netfrontiersin.org.
Examples of environmentally responsive transformations being explored include polymers that change shape or stiffness with temperature or pH variations frontiersin.org. While still largely in the research phase for dental reliners specifically, the broader field of dental materials is investigating smart polymers for applications like drug delivery, antimicrobial activity, or even self-healing capabilities mdpi.comresearchgate.netfrontiersin.orgnih.gov.
For instance, polymers designed to respond to changes in pH or temperature could potentially be used to release therapeutic agents on demand or alter their mechanical properties in response to inflammation or temperature fluctuations in the mouth researchgate.net. Research is also exploring the incorporation of nanoparticles into dental polymers to create smart systems with enhanced mechanical, antimicrobial, or drug delivery properties researchgate.netnih.gov.
Chemically reversible transformations could involve dynamic covalent bonds within the polymer network that can break and reform in response to specific chemical cues, potentially enabling self-healing or controlled degradation mdpi.comfrontiersin.org. While the direct application of these advanced smart polymer concepts in commercially available "this compound"-type reliners may be limited currently, research in related methacrylate-based dental materials is paving the way for future formulations with enhanced responsiveness and functionality mdpi.comresearchgate.netfrontiersin.orgnih.gov.
Theoretical Modeling and Computational Chemistry of “kooliner” Derived Structures
Molecular Dynamics (MD) Simulations of Polymer Network Formation and Dynamics
Molecular Dynamics simulations are valuable for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes such as diffusion, polymerization, and the movement of molecules within a polymer matrix. MD simulations can be used to model the complex process of polymer network formation from methacrylate (B99206) monomers and cross-linking agents. medcraveonline.com
MD simulations can track the movement of individual monomer molecules in the liquid phase and as polymerization proceeds. This allows researchers to simulate monomer diffusion towards growing polymer chains and the subsequent propagation of the polymerization reaction at a molecular level. While specific simulations for Kooliner were not found, studies on methacrylate polymerization using MD provide a strong basis. For instance, MD simulations have been used to study the dynamics of poly(methacrylic acid) chains in water, which is relevant to understanding polymer behavior in a solvent environment. researchgate.net All-atom MD simulations have also been applied to study grafted poly(N,N-dimethylaminoethyl methacrylate) brushes, demonstrating the capability to model complex methacrylate polymer structures and their interactions. acs.org
Plasticizers like dibutyl phthalate (B1215562) are crucial components in many methacrylate-based dental reline materials, influencing their flexibility and viscoelastic properties. pocketdentistry.comdecisionsindentistry.com MD simulations can model the interactions between plasticizer molecules and the polymer chains, including solvation effects and the migration of plasticizers within the cross-linked polymer network over time. This is critical for understanding how plasticizers affect the material's properties and how their leaching might lead to material hardening and degradation. While direct studies on DBP in poly(ethyl methacrylate) or poly(methyl methacrylate) dental materials using MD were not specifically found in the search, MD simulations have been used to study polymer and water dynamics in related methacrylate networks, highlighting the potential of this method to investigate the diffusion and interaction of small molecules within the polymer matrix. mdpi.com
Simulation of Monomer Diffusion and Polymerization Propagation at the Molecular Level
Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymer Properties
Density Functional Theory calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules and materials. DFT can provide insights into the reactivity of monomers and the fundamental properties of the resulting polymers.
DFT calculations can be applied to study the electronic structure of methacrylate monomers (MMA, EMA, BMA) and repeating units of their polymers (PMMA, PEMA, PBMA). This includes determining properties such as molecular orbitals (e.g., HOMO and LUMO energy levels), charge distribution, and reactivity descriptors. These calculations can help predict how readily monomers will participate in polymerization reactions and understand the stability of the polymer chains. DFT studies have been conducted on the electronic structure of methyl methacrylate (MMA) monomer, investigating the impact of conformation on its electronic and optical properties and assessing its stability and reactivity for polymerization. nih.gov DFT has also been used to study monomer and polymer radicals of vinyl compounds, including MMA, providing insights into their geometric and electronic structures relevant to the polymerization mechanism. psu.edu Furthermore, DFT computations have been employed to analyze the electronic structure of poly(methyl methacrylate) (PMMA) polymers, examining the role of monomer chemistry and morphological disorders. acs.orgnsf.gov
DFT calculations can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Fourier Transform Infrared (FTIR) vibrational frequencies for monomers and polymer units. Comparing these predicted spectra with experimental data can help confirm the chemical structure of the synthesized polymers and identify different molecular environments within the material. While specific examples for this compound components were not detailed in the search results, DFT is a recognized tool for predicting spectroscopic properties of organic molecules and polymers, which can be invaluable for material characterization and understanding molecular structure. Studies on the electronic structure of PMMA using DFT have included assessments of optical absorption spectra, which are related to UV-Vis spectroscopy. nih.gov
Electronic Structure and Reactivity of Monomer Species and Polymer Units
Kinetic Modeling of Polymerization and Degradation Processes
Kinetic modeling is essential for understanding the rate and mechanism of chemical reactions, including the polymerization of methacrylate monomers and the degradation of the resulting polymer network.
Kinetic models can describe the complex process of free-radical polymerization of methacrylates, taking into account initiation, propagation, termination, and chain transfer reactions. researchgate.net These models can predict the conversion of monomers over time, the molecular weight distribution of the polymer, and the effect of factors such as temperature and initiator concentration on the reaction rate. Studies have focused on the kinetic modeling of bulk free-radical polymerization of methyl methacrylate, successfully describing experimental data and phenomena like autoacceleration. researchgate.net Kinetic models have also been developed for methacrylate-based monolith polymerization, determining global kinetic parameters like apparent activation energy and preexponential factor. capes.gov.br
Furthermore, kinetic modeling is applied to study the degradation of methacrylate polymers, which is crucial for assessing the long-term durability of dental reline materials. Thermal degradation of poly(methyl methacrylate) (PMMA), a primary component in some reline materials, has been investigated using kinetic modeling based on thermogravimetric analysis (TGA). researchgate.netmdpi.comucl.ac.ukpreprints.orgmdpi.com These studies can reveal the degradation mechanisms, determine activation energies, and predict the material's lifetime under various conditions. For example, kinetic modeling has been used to study the depolymerization kinetics of crosslinked PMMA from dental waste, indicating a consecutive reaction pathway involving two steps. ucl.ac.uk
| Computational Method | Application to Methacrylate Systems | Key Insights Provided | Relevant Search Results |
| Molecular Dynamics | Simulation of monomer diffusion, polymerization propagation, plasticizer interaction and migration. | Understanding dynamic processes, network formation, and the influence of plasticizers on material properties. | medcraveonline.com, mdpi.com, acs.org, researchgate.net, researchgate.net |
| Density Functional Theory | Electronic structure and reactivity of monomers and polymers, prediction of spectroscopic properties. | Predicting reaction pathways, understanding material stability, aiding in spectroscopic characterization. | nih.gov, acs.org, psu.edu, nsf.gov, nih.gov |
| Kinetic Modeling | Modeling polymerization rate and mechanism, predicting polymer properties and degradation behavior. | Understanding reaction kinetics, optimizing polymerization conditions, predicting material lifetime and degradation. | researchgate.net, rsc.org, mdpi.com, researchgate.net, mdpi.com, mdpi.com, capes.gov.br, ucl.ac.uk, preprints.org, mdpi.com |
Development of Mathematical Models for Polymerization Rate, Conversion, and Network Evolution
Mathematical models are indispensable for describing and predicting the kinetics of polymerization, the extent of monomer conversion, and the evolution of the polymer network structure in systems like those based on methacrylates used in this compound. Free radical polymerization, characteristic of these systems, involves complex reaction steps including initiation, propagation, termination, and chain transfer. For crosslinking systems, which are related to the network formed in acrylic resins even if this compound is described as non-crosslinking in some contexts while others in its class are crosslinking, models must also account for the formation of crosslinks and loops spemd.ptscielo.brresearchgate.netacs.orgresearchgate.netacs.org.
Kinetic models for free radical polymerization can predict monomer conversion over time and the development of molecular weight distribution acs.orgresearchgate.net. These models often incorporate factors such as the concentration of monomers, initiator, and accelerator, as well as temperature acs.org. The complexity increases when considering the gel effect, where the increased viscosity of the polymerizing mixture slows down termination reactions, leading to an autoacceleration of the polymerization rate researchgate.net.
Models for network formation, particularly relevant for understanding the structural integrity of the cured resin, often employ statistical approaches or kinetic gelation theory acs.orgresearchgate.netacs.org. The Flory-Stockmayer model, for instance, can be adapted to describe network formation in chain-growth polymerization systems, helping to understand how polymerization conditions influence the formation of crosslinks and loops, although predicting the exact network topology can be challenging acs.org. Detailed kinetic studies and Monte Carlo simulations can also predict gel points and molecular radii as a function of conversion researchgate.netacs.org.
Mathematical models can also be used to analyze the influence of various factors on polymerization kinetics, such as the type and concentration of monomers and initiators acs.org. For example, studies on the kinetics of benzoyl peroxide/amine initiated free-radical polymerization of dimethacrylate monomers, similar to the initiation system in this compound, have utilized mathematical models to simulate polymerization rate over time, incorporating elementary reactions like initiation, propagation, termination, inhibition, and chain transfer acs.org.
These models provide a theoretical basis for understanding how the chemical composition and reaction conditions dictate the final polymer structure and the extent of monomer conversion, which in turn influence the material's properties.
Predictive Models for Chemical Degradation Kinetics Under Various Environmental Conditions
Predicting the long-term durability of this compound-derived structures requires understanding and modeling their degradation kinetics under the varied conditions encountered in the oral environment, such as exposure to moisture, enzymes, and temperature fluctuations. Chemical degradation of acrylic polymers can occur through mechanisms like hydrolysis, oxidation, and chain scission researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.netnih.gov.
Computational methods, particularly molecular dynamics (MD) simulations, are valuable tools for investigating the mechanisms of polymer degradation at the molecular level researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net. MD simulations can provide insights into how environmental factors like temperature and moisture affect the polymer matrix, leading to changes in structural and mechanical properties researchgate.netnih.gov. For instance, MD simulations have been used to study the degradation behavior of PMMA-based dental materials, showing that higher temperatures and increased humidity can significantly impact mechanical strength and structural integrity researchgate.netnih.gov.
Predictive models for degradation kinetics often rely on established principles such as the Arrhenius relationship, which describes the temperature dependence of reaction rates researchgate.netmdpi.com. By studying degradation at elevated temperatures (accelerated aging), these models can extrapolate the expected lifetime of the material under normal service conditions researchgate.netmdpi.com. However, accurately predicting long-term durability requires a thorough understanding of the degradation mechanisms and how they are influenced by the specific environmental variables researchgate.net.
Modeling can also help to understand the role of absorbed substances from the environment, such as water or other molecules, which can act as plasticizers or catalyze degradation reactions within the polymer matrix researchgate.netnih.govacs.orgacs.orgnih.gov. Molecular simulations can quantify the absorption of such molecules and their impact on polymer properties researchgate.netnih.govacs.orgacs.org.
While developing universally validated models for predicting environmental exposure and degradation of polymers remains a challenge, particularly for complex environments like the oral cavity, computational approaches provide essential insights into the underlying chemical and physical processes driving degradation oekotoxzentrum.ch. By combining experimental data with computational modeling, more accurate predictions of material lifetime can be achieved.
Computational Design and In Silico Screening of Novel Polymeric Structures
Computational design and in silico screening offer efficient alternatives to traditional trial-and-error experimental approaches for developing new polymeric materials with desired characteristics. These methods leverage computational power to explore a vast chemical space and predict the properties of potential monomers and polymer structures before extensive synthesis and testing are undertaken researchgate.netnih.govutwente.nllancs.ac.ukmdpi.com.
Virtual Screening of Potential Monomer and Polymer Combinations for Desired Chemical Characteristics
Virtual screening involves using computational methods to evaluate large libraries of potential monomers and their combinations to identify candidates that are likely to yield polymers with specific desired chemical characteristics. This approach can significantly accelerate the material discovery process mdpi.com.
Computational molecular design (CMD) frameworks are employed for this purpose, often utilizing quantitative structure-property relationships (QSPRs) to correlate molecular structures with macroscopic properties researchgate.netnih.gov. By developing QSPR models that link monomer or polymer structure to properties relevant to dental materials, such as mechanical strength, hydrolytic stability, or resistance to degradation, researchers can virtually screen numerous candidates researchgate.netnih.gov.
Optimization techniques, such as heuristic algorithms, can be integrated into CMD frameworks to identify monomer combinations that are predicted to optimize a set of desired properties simultaneously researchgate.netnih.gov. This allows for the systematic exploration of the compositional space of copolymers and polymer networks.
For systems like acrylic resins, virtual screening can focus on identifying monomers or crosslinking agents that enhance properties such as conversion rate, reduce polymerization shrinkage, or improve the resistance to degradation without compromising other essential characteristics. While challenging due to the complexity of crosslinked random copolymers, computational frameworks are being developed to handle such systems nih.gov. The transition from screening a small set of monomers to in silico screening of large libraries is a significant advancement in the rational design of polymeric materials mdpi.com.
Prediction of Chemical Stability and Reactivity Based on Molecular and Supramolecular Structures
Computational methods play a crucial role in predicting the chemical stability and reactivity of polymeric structures based on their molecular and supramolecular arrangements. Understanding how the chemical structure influences reactivity and stability is fundamental for designing materials with improved long-term performance.
Quantum chemistry (QC) methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure of monomers and polymer segments, allowing for the prediction of reaction pathways and the calculation of reaction barriers mdpi.comresearchgate.netmdpi.comacs.orgrsc.org. This is particularly useful for understanding the elementary steps involved in polymerization and degradation reactions mdpi.comacs.org. By calculating the energy profiles of these reactions, the relative reactivity and stability of different chemical bonds and functional groups within the polymer can be assessed acs.org.
Molecular dynamics (MD) simulations can complement QC calculations by providing information on the behavior of polymer chains and networks at larger scales and over longer time scales researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov. MD simulations can simulate the effects of temperature, pressure, and the presence of other molecules on the polymer's conformation, mobility, and interactions, all of which influence its chemical stability and reactivity researchgate.netnih.govacs.orgacs.orgresearchgate.netnih.gov. For example, MD simulations can reveal how the diffusion of water or other small molecules into the polymer matrix can affect its susceptibility to hydrolysis nih.gov.
Predictive models for chemical stability can also consider the influence of supramolecular structure, such as chain packing, crystallinity (though PEMA is typically amorphous), and the presence of interfaces mdpi.com. These factors can affect the accessibility of chemical bonds to degrading agents.
Concluding Perspectives on Future Research Directions for Advanced Polymeric Chemical Compounds
Grand Challenges and Opportunities in the Synthesis and Chemical Control of Polymer Systems
A primary challenge in the synthesis of polymeric materials for dental applications, including hard reliners, lies in achieving precise control over molecular architecture and composition to tailor desired properties. While conventional free-radical polymerization of methacrylates is well-established, future research opportunities exist in exploring advanced polymerization techniques that offer better control over chain length, branching, and polydispersity. This could lead to polymers with improved mechanical strength, reduced polymerization shrinkage, and lower residual monomer content. The presence of residual monomer, such as ethyl methacrylate (B99206) (EMA) in PEMA-based materials, can negatively impact material properties and potentially affect biocompatibility mdpi.compocketdentistry.com.
Opportunities also lie in the synthesis of novel functional polymers and the functionalization of existing ones. Incorporating specific functional groups can impart desirable characteristics such as enhanced adhesion to denture base materials (often polymethyl methacrylate, PMMA) tci-thaijo.orgnih.gov, antimicrobial properties to resist biofilm formation, or improved hydrolytic stability to withstand degradation in saliva pocketdentistry.comrsc.orgfrontiersin.org. Research into sustainable and biodegradable polymers, while maintaining the necessary mechanical and chemical stability for the oral environment, presents another significant future avenue mdpi.comresearchgate.net. The development of polymer composites by incorporating various nanoparticles (e.g., zirconia, titania, graphene-based materials) is an active area of research to enhance mechanical properties, wear resistance, and introduce antimicrobial functions frontiersin.orgnih.govmdpi.com. Future synthesis efforts will focus on optimizing the dispersion and interaction of these fillers within the polymer matrix for maximal reinforcement and functionality.
Emerging Analytical Techniques for Enhanced and Multi-Modal Chemical Characterization
Comprehensive characterization of polymeric chemical compounds is crucial for understanding their structure-property relationships and predicting their behavior in the oral cavity. Future research will increasingly rely on emerging and advanced analytical techniques to gain deeper insights.
Techniques offering non-destructive analysis and high spatial resolution are particularly valuable. Raman spectroscopy, for instance, can provide detailed information about the chemical composition and molecular structure of the polymer and its components resolvemass.ca. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an emerging technique that can be used to analyze the surface composition of the reliner material and investigate the distribution of different chemical species, including residual monomers or incorporated additives resolvemass.ca.
Advanced spectroscopic methods, such as solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will continue to be refined for analyzing the degree of polymerization, identifying residual monomers and other leachable components, and characterizing the chemical environment within the polymer network resolvemass.capolymersolutions.com. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) remains essential for determining molecular weight and molecular weight distribution, properties critical to the mechanical performance of polymers resolvemass.ca.
Furthermore, hyphenated techniques combining separation methods with spectroscopic detection (e.g., GC-MS or LC-MS) will be vital for the detailed identification and quantification of leachable substances from the reliner materials over time polymersolutions.com. Emerging multi-modal approaches that integrate data from several analytical techniques will provide a more holistic understanding of the complex chemical composition and structure of these materials.
Future Avenues in Understanding Complex Polymer-Solvent-Interface Interactions at the Molecular Scale
The oral cavity presents a complex environment where denture reliners interact with saliva, oral tissues, and the underlying denture base material. Future research needs to delve deeper into understanding these complex polymer-solvent-interface interactions at the molecular scale.
Water sorption and solubility are critical properties influenced by these interactions, affecting the dimensional stability and mechanical properties of the reliner mdpi.compocketdentistry.com. Future studies will aim to understand the molecular mechanisms of water uptake and the release of components into saliva, potentially using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) or Atomic Force Microscopy (AFM) to study real-time interactions at the material surface.
The interface between the reliner and the denture base is crucial for the longevity of the reline. Poor bonding can lead to delamination and microbial ingress tci-thaijo.orgispcd.org. Future research will focus on understanding the chemical and physical interactions at this interface, exploring new surface treatment methods for the denture base and developing novel adhesive chemistries that promote strong and durable bonds in the presence of moisture tci-thaijo.orgnih.gov. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) coupled with Scanning Electron Microscopy (SEM) can provide insights into the elemental and chemical composition at the interface resolvemass.ca.
Understanding the interaction of oral microorganisms with the reliner surface is another critical area. Future research will investigate the molecular factors influencing microbial adhesion and biofilm formation on polymeric surfaces and explore strategies to modify the surface chemistry or incorporate antimicrobial agents to resist colonization mdpi.comfrontiersin.org.
Methodological Advancements in Computational and Theoretical Chemistry of Polymer Systems for Predictive Design
Computational and theoretical chemistry play an increasingly important role in the design and prediction of polymer properties. Future research in hard denture reliners will heavily leverage these advancements to accelerate material discovery and optimization.
Molecular dynamics simulations can provide insights into the behavior of polymer chains, the diffusion of small molecules like water or monomers within the polymer matrix, and the interactions at the polymer-solvent or polymer-interface boundaries at the atomic or molecular level nih.govacs.org. These simulations can help predict properties such as water sorption, swelling, and the release rate of leachable substances.
Density Functional Theory (DFT) and other quantum chemistry methods can be used to study the electronic structure and reactivity of monomers, initiators, and other components, aiding in the design of new monomers with desired polymerization characteristics or improved stability acs.org.
Future methodological advancements will focus on developing more accurate and efficient computational models that can capture the complex behavior of multi-component polymer systems in realistic oral environments. Integrating computational predictions with experimental data through machine learning and artificial intelligence approaches holds significant potential for the predictive design of advanced polymeric chemical compounds for future dental reliners. mdpi.com
By addressing these grand challenges and opportunities through advanced synthesis, emerging analytical techniques, in-depth understanding of interactions, and sophisticated computational methods, future research will pave the way for the development of next-generation polymeric chemical compounds with enhanced properties and performance for applications like hard denture relining.
Q & A
Q. What standardized testing protocols are recommended for evaluating Kooliner’s mechanical properties in experimental settings?
this compound’s mechanical performance (e.g., microhardness, flexural strength) should be assessed using ISO-compliant specimen dimensions (e.g., 64x10x3.3 mm) and controlled thermal aging protocols (1,000 cycles between 5°C and 55°C, 20-second immersion per cycle) to simulate long-term oral environment stresses. Post-aging, use standardized tests like Knoop microhardness (98 mN load, 30-second dwell time) or three-point flexural strength analysis (5 mm/min crosshead speed). Non-parametric statistical methods (e.g., Kruskal-Wallis with Bonferroni corrections) are advised for data comparison due to small sample sizes (n=8 per group) common in material science studies .
Q. How should researchers justify sample size selection in this compound studies?
Sample size (e.g., n=8) should align with ethical and practical constraints while ensuring statistical power. For this compound, prior studies demonstrate that n=8 suffices to detect significant differences in microhardness (±5% variance) under controlled conditions. Pilot testing and power analysis (α=0.05, β=0.2) are critical to validate sample adequacy. Larger cohorts are recommended for multi-variable studies (e.g., additive concentration effects) .
Q. What are the best practices for incorporating additives like chlorhexidine diacetate into this compound?
Use solvent-free mixing to avoid compromising this compound’s polymerization. Incremental additive concentrations (1%, 2.5%, 5%, 7.5%) should be homogenized into the resin pre-curing. Post-incorporation, validate uniformity via spectroscopic analysis (e.g., FTIR) and mechanical testing. Note that this compound’s microhardness remains unaffected at ≤7.5% chlorhexidine, unlike other resins (e.g., Ufi Gel Hard), which show concentration-dependent variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound studies (e.g., mechanical stability vs. antimicrobial efficacy)?
Contradictions often arise from methodological variability (e.g., aging protocols, additive dispersion techniques). To address this:
- Standardize specimen preparation (e.g., mold dimensions, curing time).
- Use triplicate measurements per specimen (e.g., 12 microhardness readings per sample).
- Perform post-hoc subgroup analyses to isolate confounding variables (e.g., thermal cycling impact on chlorhexidine release kinetics) .
Q. What experimental designs are optimal for studying this compound’s interaction with biological tissues?
Employ a dual-phase approach:
- In vitro: Simulate oral conditions using salivary pH (6.75–7.25) and temperature cycles. Assess biofilm formation via SEM and microbial viability assays (e.g., ATP bioluminescence).
- Ex vivo: Use histological sections of porcine gingiva to evaluate this compound’s biocompatibility via inflammatory marker analysis (e.g., IL-6, TNF-α). Cross-validate results with cytotoxicity assays (ISO 10993-5) .
Q. How should researchers design studies comparing this compound with other denture base resins (e.g., Ufi Gel Hard, Probase Cold)?
- Control variables: Identical additive concentrations, aging protocols, and testing parameters.
- Use non-parametric statistics (Mann-Whitney U with Bonferroni correction) to account for non-normal data distribution.
- Highlight material-specific thresholds (e.g., Ufi Gel Hard shows microhardness degradation at 2.5% chlorhexidine, while this compound does not) .
Q. What advanced techniques validate this compound’s drug-release kinetics when used as a drug-eluting biomaterial?
- High-performance liquid chromatography (HPLC) to quantify chlorhexidine release over time.
- Kinetic modeling (e.g., Higuchi model) to predict release rates.
- Correlate release profiles with antimicrobial efficacy via zone-of-inhibition assays against C. albicans .
Data Analysis & Reproducibility
Q. How to address non-significant results in this compound studies (e.g., microhardness unaffected by additives)?
- Confirm statistical power adequacy (retrospective power analysis).
- Explore secondary variables (e.g., surface roughness via atomic force microscopy).
- Report effect sizes and confidence intervals to contextualize findings .
Q. What metadata must accompany this compound studies to ensure reproducibility?
- Specimen preparation details (resin batch, mixing ratios).
- Thermal aging parameters (cycle count, immersion duration).
- Raw data for all mechanical tests (mean ± SD of triplicate measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
